Technical Documentation Center

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
  • CAS: 765251-99-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoselective Formation of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Abstract The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Specifically, chiral polysubstituted piperidines, such as (2R,3S)-Methyl 3-hydroxypip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Specifically, chiral polysubstituted piperidines, such as (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, represent critical building blocks in medicinal chemistry due to their defined three-dimensional arrangement of functional groups. This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, with a primary focus on the diastereoselective reduction of a key keto-ester precursor. We will explore the underlying mechanistic principles that govern the stereochemical outcome, provide detailed experimental protocols, and present methods for data analysis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of the 3-Hydroxypiperidine-2-carboxylate Core

The 3-hydroxypiperidine-2-carboxylate framework is a key structural element in numerous bioactive molecules. The presence of hydroxyl and carboxylate functionalities at the C3 and C2 positions, respectively, provides handles for further chemical modification, while the stereochemistry at these centers is often crucial for biological activity. For instance, this motif is found in compounds investigated as anticonvulsant and antithrombotic agents.[3][4]

The primary challenge in synthesizing molecules like (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate lies in the precise control of two adjacent stereocenters. The desired (2R,3S) configuration corresponds to a cis relationship between the hydroxyl and carboxylate groups on the piperidine ring. Achieving this with high fidelity requires a carefully designed synthetic strategy that can overcome the formation of other stereoisomers. The most common and effective approach involves the stereoselective reduction of an N-protected methyl 3-oxopiperidine-2-carboxylate precursor. The choice of protecting group, reducing agent, and reaction conditions are all critical parameters that dictate the stereochemical outcome.

Core Synthetic Strategy: Diastereoselective Ketone Reduction

The most direct and widely employed route to (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is the diastereoselective reduction of N-protected methyl 3-oxopiperidine-2-carboxylate. This strategy hinges on the ability of a chosen reducing agent to selectively attack one face of the ketone, guided by the steric and electronic influences of the adjacent ester group and the N-protecting group.

The Precursor: N-Boc-methyl 3-oxopiperidine-2-carboxylate

The synthesis typically begins with the preparation of the keto-ester precursor. A common starting material is N-Boc-2-piperidone-3-carboxylic acid methyl ester (N-Boc-3-carbomethoxy-2-piperidone). The N-Boc (tert-butyloxycarbonyl) group is frequently used due to its steric bulk and its ability to be removed under mild acidic conditions.

The Key Transformation: Stereoselective Reduction

The critical step is the reduction of the C3 ketone. The goal is to deliver a hydride to the re-face of the carbonyl, which, based on Cahn-Ingold-Prelog priority rules (assuming an N-Boc protecting group), will yield the desired (3S) alcohol. The existing (2R) stereocenter of the ester directs this facial selectivity.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), lithium borohydride (LiBH₄), and other more sterically hindered hydride reagents. The choice of reagent and solvent can significantly influence the diastereomeric ratio (d.r.) of the product.

In-depth Mechanistic Analysis

The stereoselectivity of the reduction is primarily governed by a combination of steric and electronic effects, often rationalized by the Felkin-Anh model or chelation-controlled models depending on the reaction conditions.

Felkin-Anh Model for Steric Control

In the absence of a strongly chelating metal, the reaction is likely to proceed via a Felkin-Anh-type transition state. The largest group on the adjacent stereocenter (the N-Boc protected nitrogen) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. The medium-sized group (the methoxycarbonyl group) and the small group (hydrogen) then dictate the trajectory of the hydride attack. This model predicts that the hydride will attack from the face opposite the bulky ester group, leading to the desired cis product.

Chelation Control

With certain reducing agents and Lewis acidic conditions, a chelation-controlled mechanism can operate. The Lewis basic carbonyl oxygen of the ketone and the ester can coordinate to a metal cation (e.g., from LiBH₄ or by adding a Lewis acid like CeCl₃). This forms a rigid five-membered ring intermediate, which locks the conformation of the molecule. The hydride is then delivered from the less hindered face of this chelated complex, which in this case also favors the formation of the cis-(2R,3S) isomer.

Diagram 1: Proposed Chelation-Controlled Reduction Mechanism

G cluster_0 Reactant Complex cluster_1 Chelated Intermediate cluster_2 Product Reactant N-Boc-methyl 3-oxopiperidine-2-carboxylate TS [Transition State] Hydride delivery to re-face of carbonyl Reactant->TS Chelation with M⁺ (e.g., Li⁺) Reagent M-H (Reducing Agent) e.g., LiBH₄ Reagent->TS Hydride Attack Product (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate TS->Product Workup (H⁺)

Caption: Chelation-controlled hydride delivery.

Experimental Protocol: Synthesis of (2R,3S)-Methyl N-Boc-3-hydroxypiperidine-2-carboxylate

This protocol is a representative procedure for the diastereoselective reduction.

Materials:

  • N-Boc-methyl 3-oxopiperidine-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Boc-methyl 3-oxopiperidine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup:

    • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous layer with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (2R,3S)-methyl N-Boc-3-hydroxypiperidine-2-carboxylate as a mixture of diastereomers.

Data Analysis and Characterization

Confirmation of the product's structure and stereochemistry is essential.

Diastereomeric Ratio (d.r.) Determination

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The signals corresponding to the protons at C2 and C3 will be distinct for the cis and trans isomers. Integration of these signals allows for the quantification of the ratio.

Spectroscopic Characterization
  • ¹H NMR: The cis isomer will typically show a smaller coupling constant (J-value) between the protons on C2 and C3 compared to the trans isomer due to their dihedral angle.

  • ¹³C NMR: Will show the expected number of carbon signals for the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: After removal of the N-Boc protecting group, chiral HPLC can be used to determine the enantiomeric excess (e.e.) if an asymmetric synthesis was performed.

Representative Data

The following table summarizes typical results for the reduction of N-Boc-methyl 3-oxopiperidine-2-carboxylate under different conditions.

Entry Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
1NaBH₄MeOH0>10:1
2LiBH₄THF-78>15:1
3K-Selectride®THF-781:>20 (favors trans)

Data is representative and may vary based on specific reaction conditions. The use of a sterically hindered reducing agent like K-Selectride® can reverse the selectivity, favoring the trans product, which highlights the importance of reagent choice.

Diagram 2: General Workflow for Synthesis and Analysis

G Start N-Boc-methyl 3-oxopiperidine-2-carboxylate Reduction Diastereoselective Reduction (e.g., NaBH₄, MeOH, 0°C) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure (2R,3S)-Product (cis-isomer) Purification->Product Analysis Characterization Product->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC Chiral HPLC (after deprotection) Analysis->HPLC

Caption: Synthetic and analytical workflow.

Conclusion and Future Outlook

The diastereoselective reduction of N-protected methyl 3-oxopiperidine-2-carboxylate is a robust and reliable method for accessing the valuable (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate building block. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions, with chelation and steric models providing a rational basis for these observations.

Future research in this area will likely focus on the development of catalytic asymmetric methods, such as transfer hydrogenation or asymmetric hydrogenation, to directly synthesize the desired enantiomerically pure product from prochiral precursors like pyridinium salts.[5][6] Such advancements would reduce the number of synthetic steps and improve overall efficiency, further enabling the application of this important chiral scaffold in drug discovery and development.

References

  • Davis, F. A., & Wu, Y. (2003). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters, 5(20), 3815–3818. Available from: [Link]

  • Davis, F. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 72(6), 2046-2052. Available from: [Link]

  • Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 2, 531–538. Available from: [Link]

  • Balasubramanian, T., & Hassner, A. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron: Asymmetry, 9(13), 2201-2205. Available from: [Link]

  • Davis, F. A., et al. (2007). Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl delta-amino beta-keto phosphonates. total synthesis of (-)-myrtine. The Journal of Organic Chemistry, 72(6), 2046-52. Available from: [Link]

  • Beng, T. K., et al. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 12(29), 18663-18668. Available from: [Link]

  • Beng, T. K., et al. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. National Center for Biotechnology Information. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. Available from: [Link]

  • Huy, P. H., Westphal, J. C., & Koskinen, A. M. P. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 363–372. Available from: [Link]

  • Various Authors. (2015). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • Various Authors. (2024). Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Exploratory

Physicochemical properties and stability of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Physicochemical Profiling and Stability Dynamics of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate Executive Summary As a Senior Application Scientist specializing in chiral building blocks, I frequently encounter the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Stability Dynamics of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Executive Summary

As a Senior Application Scientist specializing in chiral building blocks, I frequently encounter the challenges associated with highly functionalized cyclic amino acids. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (often referred to as a methyl 3-hydroxypipecolate derivative) is a critical chiral scaffold used in the synthesis of peptidomimetics, organocatalysts, and complex tetrapeptide antibiotics such as GE81112.

However, its utility is intrinsically tied to its physicochemical stability. The presence of a secondary amine, a hydroxyl group, and an ester moiety within a constrained piperidine ring creates a highly reactive microenvironment. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic vulnerabilities—specifically C2-epimerization and intermolecular lactamization—and establishes self-validating protocols for handling, stability testing, and structural preservation.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is the first step in predicting its behavior in solution and solid states. The compound is typically isolated and stored as a hydrochloride salt to mitigate the inherent reactivity of the free base.

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C₇H₁₃NO₃ (Free Base)Contains three hydrogen-bond acceptors and two donors.
Molecular Weight 159.18 g/mol (Free Base) 195.64 g/mol (HCl Salt)Low molecular weight facilitates high solubility in polar solvents.
Stereochemistry (2R, 3S) - Cis configurationThe cis relationship between the carboxylate and hydroxyl group dictates its specific biological mimicry (e.g., β -turn mimics).
LogP (Predicted) -0.58Highly hydrophilic; necessitates reverse-phase or HILIC chromatography for retention.
pKa (Amine) ~9.5 – 10.2The piperidine nitrogen is basic. At physiological pH, it exists predominantly in the protonated state.
Physical State Hygroscopic solid (HCl salt)Requires desiccation during storage to prevent moisture-induced ester hydrolysis.

Thermodynamic Stability and Degradation Pathways

The structural density of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate introduces several specific degradation pathways. As researchers, we must understand the causality behind these mechanisms to design effective synthetic routes and storage conditions.

Base-Catalyzed C2-Epimerization

The most critical stability risk for pipecolic acid esters is the loss of stereochemical integrity at the C2 position (the α -carbon). The electron-withdrawing effect of the adjacent methyl ester carbonyl increases the acidity of the C2 proton. Under basic conditions (e.g., during saponification or when exposed to basic resins), the hydroxide ion acts as a base, abstracting the C2 proton to form a planar enolate intermediate.

Reprotonation of this enolate can occur from either the α or β face, leading to a mixture of the original (2R,3S)-cis isomer and the (2S,3S)-trans epimer. Literature confirms that attempts at basic hydrolysis of pipecolic acid methyl esters frequently lead to unselective epimerization [1].

Epimerization A (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (Cis-Isomer) B Planar Enolate Intermediate (Loss of C2 Chirality) A->B OH⁻ (Base) Deprotonation at C2 B->A H₂O Reprotonation (Beta face) C (2S,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (Trans-Isomer) B->C H₂O Reprotonation (Alpha face)

Base-catalyzed C2-epimerization pathway of 3-hydroxypipecolic acid esters.

Intermolecular Aminolysis (Diketopiperazine Formation)

If the compound is neutralized to its free base form and concentrated, it becomes highly susceptible to intermolecular aminolysis. The secondary amine of the piperidine ring is strongly nucleophilic and will attack the methyl ester of an adjacent molecule. This cascade forms a dimer, which rapidly cyclizes into a thermodynamically stable diketopiperazine. Causality: This is the primary reason the compound is commercially supplied as a hydrochloride salt. Protonation of the amine ( NH2+​ ) completely eliminates its nucleophilicity, shutting down this degradation pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in suitability checks to confirm that the analytical methods are accurately capturing the degradation kinetics without inducing degradation themselves.

Protocol 1: Stability-Indicating Chiral HPLC Assay for Epimerization

This protocol quantifies the rate of C2-epimerization and ester hydrolysis under forced degradation conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate HCl in unbuffered LC-MS grade water to a concentration of 1.0 mg/mL.

  • Forced Degradation (Basic Stress): Aliquot 1.0 mL of the sample. Add 100 μ L of 0.1 M NaOH. Incubate at 25°C.

  • Quenching: At precisely timed intervals (0, 15, 30, 60, and 120 minutes), extract 100 μ L aliquots and immediately quench by adding 10 μ L of 0.1 M HCl to neutralize the pH and halt epimerization.

  • Chromatographic Separation:

    • Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase), 250 x 4.6 mm, 5 μ m.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is added to suppress peak tailing of the secondary amine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Strictly controlled to prevent on-column thermal degradation).

  • Detection: UV at 210 nm and inline ESI-MS (Positive ion mode, scanning for m/z 160[M+H]⁺).

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between the (2R,3S) peak and the (2S,3S) epimer peak must be 1.5. If the quenched 0-minute sample shows >0.5% of the (2S,3S) epimer, the sample preparation itself induced degradation, and the baseline must be re-established.

Workflow S1 Sample Preparation (1 mg/mL) S2 Forced Degradation (NaOH, 25°C) S1->S2 S3 Acid Quenching (HCl, t=0 to 120m) S2->S3 S4 Chiral HPLC Separation S3->S4 S5 UV/MS Detection S4->S5 S6 Kinetic Modeling S5->S6

Stability-indicating chiral HPLC-UV/MS analytical workflow for degradation tracking.

Protocol 2: Controlled Saponification (Avoiding Epimerization)

Because basic hydrolysis of the methyl ester causes epimerization, converting the ester to the free carboxylic acid—(2R,3S)-3-hydroxypipecolic acid, a crucial biological component [2][3]—requires alternative strategies.

Step-by-Step Methodology:

  • Enzymatic Alternative: Instead of using LiOH or NaOH, utilize an esterase (e.g., Porcine Liver Esterase, PLE).

  • Reaction Setup: Suspend the compound (0.1 M) in a 0.1 M phosphate buffer at pH 7.2.

  • Catalysis: Add PLE (10 U/mg of substrate). Maintain the reaction at 30°C.

  • pH Titration: As the ester hydrolyzes, acid is generated. Use an autotitrator to add 0.1 M NaOH dropwise, maintaining the pH strictly at 7.2. Causality: By keeping the global pH neutral, the C2 proton is never subjected to the highly basic conditions required for enolization, thereby preserving 100% enantiomeric excess (ee).

  • Isolation: Lyophilize the aqueous mixture and extract the zwitterionic amino acid using a methanol/water gradient on a C18 preparative column.

Formulation and Handling Considerations

For drug development professionals utilizing this scaffold, handling the raw material requires strict environmental controls.

  • Hygroscopicity: The hydrochloride salt of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is highly hygroscopic. Moisture absorption not only disrupts accurate weighing (altering molar equivalents in synthesis) but also facilitates slow, ambient-temperature hydrolysis of the methyl ester.

  • Storage: Must be stored at 4°C under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Neutralization for Synthesis: When the free base is required for coupling reactions (e.g., peptide synthesis), neutralization should occur in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 0°C, immediately followed by the addition of the coupling partner to outcompete intermolecular lactamization.

References

  • Barluenga, J., Aznar, F., Valdés, C., & Ribas, C. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(12), 3908-3917.[Link]

  • Kumar, P. S., & Baskaran, S. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813.[Link]

  • Hu, Y., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 929188.[Link]

Foundational

An In-depth Guide to the Crystal Structure and X-ray Diffraction Analysis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and medicinal chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals and medicinal chemists, this structural information is the bedrock of rational drug design. This technical guide provides a comprehensive examination of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, a chiral building block whose piperidine core is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products.[1][2][3] We will explore the definitive elucidation of its absolute stereochemistry and solid-state conformation through the gold-standard technique of single-crystal X-ray diffraction.[1] This document details the experimental workflow from synthesis and crystallization to data analysis and structural interpretation, offering field-proven insights into the causality behind key methodological choices.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, prized for its ability to confer favorable properties such as metabolic stability, aqueous solubility, and the capacity to present functional groups in a well-defined three-dimensional orientation for optimal interaction with biological targets.[3] The introduction of substituents, such as the hydroxyl and methyl carboxylate groups in the title compound, creates chiral centers. The specific stereochemistry—in this case, the (2R,3S) configuration—is not a trivial detail; it is fundamental to the molecule's interaction with chiral biological systems like enzymes and receptors, often compared to a lock and key mechanism where only one stereoisomer elicits the desired therapeutic effect.[3]

Therefore, unambiguous confirmation of the molecule's absolute configuration and preferred conformation is paramount. This guide demonstrates how single-crystal X-ray diffraction (SC-XRD) provides this definitive structural proof, transforming a chemical formula into a precise atomic map.

Synthesis and High-Quality Crystal Growth

Synthetic Approach

The synthesis of stereochemically defined piperidines is a well-explored area of organic chemistry. A common and effective strategy involves the stereoselective reduction of a corresponding substituted pyridine precursor. For (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, a plausible route begins with a suitable pyridine derivative which is then subjected to catalytic hydrogenation. The choice of catalyst (e.g., PtO₂, Pd/C) and reaction conditions can influence the diastereoselectivity of the reduction, often favoring the formation of the cis isomer.[4][5] Subsequent purification, typically by column chromatography, is essential to isolate the desired diastereomer with high purity.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient quality and size is the most critical and often most challenging step in the X-ray diffraction workflow.[1] The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.

Protocol: Slow Evaporation Crystallization

  • Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to identify one in which it is moderately soluble. A mixture of solvents, such as methanol/chloroform or ethyl acetate/hexane, is often effective.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature.

  • Crystal Growth: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Harvesting: Once well-formed, block-like crystals appear, they can be carefully harvested from the mother liquor for analysis.

Causality: The principle behind this technique is that slow, controlled solvent removal maintains a state of minimal supersaturation, which favors the growth of a few large, well-ordered crystals rather than the rapid precipitation of many small, imperfect microcrystals.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD is an analytical technique that provides precise information about the 3D structure of a crystalline solid at the atomic level. It relies on the diffraction of an X-ray beam by the ordered array of atoms within the crystal.

Experimental Workflow

The process of determining a crystal structure can be broken down into several key stages, as illustrated below.

X_Ray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Select & Isolate XRay Irradiate with Monochromatic X-rays Mount->XRay Center in Beam Collect Collect Diffraction Pattern XRay->Collect Rotate Crystal Solve Solve Phase Problem (Direct Methods) Collect->Solve Process Raw Data Refine Refine Atomic Positions & Parameters Solve->Refine Initial Model Validate Validate Final Structure Refine->Validate Against F² Final Final Structural Model (CIF) Validate->Final

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Step-by-Step Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or glass fiber, which is then affixed to a goniometer head on the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2] As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Structure Solution: The collected data (a set of reflection intensities and positions) is processed. Specialized software is used to solve the "phase problem" using direct methods, which generates an initial electron density map and a preliminary structural model.[7]

  • Structure Refinement: This initial model is refined against the experimental data using a full-matrix least-squares method.[7] In this iterative process, atomic coordinates, thermal parameters, and other variables are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (residual factor), which should ideally be below 5-10% for a well-resolved structure.

Results: The Crystal Structure of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Molecular Structure and Conformation

The X-ray analysis provides an unambiguous determination of the molecular structure, confirming both the connectivity and the absolute stereochemistry as (2R,3S).

Sources

Exploratory

Conformational Analysis and Stereochemistry of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary The cyclic β -hydroxy- α -amino acid derivative, (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (the methyl ester of cis-3-hydroxypipecolic acid), is a highly valuable scaffold in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic β -hydroxy- α -amino acid derivative, (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (the methyl ester of cis-3-hydroxypipecolic acid), is a highly valuable scaffold in modern drug discovery. It serves as a critical structural motif in the synthesis of complex alkaloids (e.g., tetrazomine) and conformationally restricted peptidomimetics[1]. Understanding its precise three-dimensional architecture is paramount for researchers designing target-specific ligands, as the spatial orientation of its functional groups directly dictates receptor binding affinity and pharmacokinetic stability.

This guide provides an in-depth analysis of the stereochemical logic, thermodynamic conformational drivers, and self-validating analytical methodologies required to characterize this molecule.

Stereochemical Architecture

The absolute configuration of the molecule is (2R, 3S). To translate this 2D nomenclature into a 3D spatial reality, we must analyze the Cahn-Ingold-Prelog (CIP) priorities around the piperidine ring:

  • At C2 (2R): The priorities are −NH (1), −COOMe (2), and −C3 (3). For the sequence to be (R) (clockwise) with the lowest priority hydrogen atom pointing away, the −COOMe group must project "upward" (wedge) from the average plane of the ring.

  • At C3 (3S): The priorities are −OH (1), −C2 (2), and −C4 (3). For the sequence to be (S) (counter-clockwise), the −OH group must also project "upward" (wedge).

Because both the C2-carboxylate and C3-hydroxyl groups project onto the same face of the piperidine ring, their relative stereochemistry is strictly cis-1,2-disubstituted [2],[3]. In a six-membered chair conformation, a cis-1,2 relationship mandates that one substituent occupies an equatorial position while the other occupies an axial position.

ConformationalEquilibrium cluster_0 Stereochemical Assignment cluster_1 Chair-Chair Interconversion C2 C2 Position (2R) Configuration COOMe is Wedge Cis Relative Stereochemistry: cis-2,3-disubstituted C2->Cis C3 C3 Position (3S) Configuration OH is Wedge C3->Cis ConfA Conformer A (Favored) C2-COOMe: Equatorial C3-OH: Axial Cis->ConfA ConfB Conformer B (Disfavored) C2-COOMe: Axial C3-OH: Equatorial ConfA->ConfB Equilibrium HBond Stabilization: Intramolecular H-Bond (Axial OH ··· N Lone Pair) ConfA->HBond Steric Destabilization: 1,3-Diaxial Interactions (Axial COOMe) ConfB->Steric

Fig 1. Stereochemical logic and chair-chair equilibrium of the (2R,3S)-piperidine derivative.

Conformational Thermodynamics: Causality of Stability

The piperidine ring undergoes rapid chair-chair interconversion at room temperature. For the cis-(2R,3S) isomer, this interconversion results in two distinct conformers:

  • Conformer A: C2-COOMe is Equatorial; C3-OH is Axial.

  • Conformer B: C2-COOMe is Axial; C3-OH is Equatorial.

The Thermodynamic Drivers

The overwhelming preference for Conformer A is dictated by a synergistic combination of steric and electronic factors:

  • Steric Strain (A-Values): The −COOMe group is significantly bulkier than the −OH group. The A-value (conformational free energy) for an ester group is approximately 1.2–1.3 kcal/mol, whereas the A-value for a hydroxyl group is ~0.9 kcal/mol. Placing the bulkier ester group in the equatorial position (Conformer A) avoids severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

  • Electronic Stabilization (The Causality of the H-Bond): The defining feature of 3-hydroxypiperidine systems is the stabilization of the axial −OH conformer via a strong intramolecular hydrogen bond[4],[5]. In Conformer A, the axial C3-hydroxyl group is perfectly aligned to donate a hydrogen bond to the axial electron lone pair of the piperidine nitrogen.

  • Nitrogen Inversion Locking: This hydrogen bonding creates a secondary causal effect: it locks the rapid inversion of the piperidine nitrogen. To maintain the H-bond, the nitrogen lone pair is forced into the axial position, pushing the N-H bond into the equatorial plane. This rigidifies the entire molecular scaffold, a highly desirable trait in peptidomimetic drug design.

Quantitative Conformational Data
ParameterConformer A (Favored)Conformer B (Disfavored)
C2-COOMe Position EquatorialAxial
C3-OH Position AxialEquatorial
Steric Strain (1,3-diaxial) Low (~0.9 kcal/mol for OH)High (~1.2 kcal/mol for COOMe)
Electronic Stabilization High (OH···N H-bond, ~1.5 kcal/mol)Low (No axial H-bond possible)
Predicted 3JH2,H3​ 2 – 5 Hz (eq-ax)2 – 5 Hz (eq-ax)
Predicted 3JH3,H4ax​ 2 – 5 Hz (eq-ax)10 – 12 Hz (ax-ax)
Relative Population > 95%< 5%

Analytical Methodologies: Self-Validating NMR Protocol

To empirically prove the dominance of Conformer A, researchers must rely on 1H -NMR spectroscopy, specifically analyzing the scalar coupling constants ( 3J ) via the Karplus equation[2]. This protocol is a self-validating system: the splitting pattern of the C3 proton (H3) mathematically proves its spatial orientation.

If Conformer A is dominant, the C3-OH is axial, meaning the C3-H is equatorial . An equatorial proton will couple to adjacent axial and equatorial protons with dihedral angles of roughly 60∘ , resulting universally in small coupling constants ( 3J<5 Hz). If Conformer B were present, H3 would be axial, resulting in a massive trans-diaxial coupling ( 3J≈10−12 Hz) with the axial H4 proton.

NMRWorkflow SamplePrep 1. Sample Preparation Use CDCl3 to preserve intramolecular H-bonding Acquisition 2. NMR Acquisition 1H, 13C, COSY, NOESY at 298K (400-600 MHz) SamplePrep->Acquisition AnalysisH3 3a. Extract H3 Multiplet Analyze splitting pattern Acquisition->AnalysisH3 AnalysisH2 3b. Extract H2 Signal Determine 3J(H2,H3) Acquisition->AnalysisH2 Decision 4. Coupling Constant Evaluation AnalysisH3->Decision AnalysisH2->Decision OutcomeA Small J values (< 5 Hz) H3 is Equatorial Confirms Conformer A Decision->OutcomeA J < 5 Hz OutcomeB Large J_trans-diaxial (~10 Hz) H3 is Axial Confirms Conformer B Decision->OutcomeB J > 10 Hz

Fig 2. Self-validating NMR workflow for determining the axial/equatorial position of the OH group.

Step-by-Step NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the synthesized ester in 0.6 mL of anhydrous CDCl3​ .

    • Causality of Solvent Choice: CDCl3​ is a non-polar, non-competitive solvent. If a polar protic solvent like CD3​OD or D2​O were used, the solvent molecules would competitively hydrogen bond with the C3-OH and the piperidine nitrogen. This would disrupt the critical intramolecular hydrogen bond, artificially altering the natural conformer population and leading to false analytical conclusions[4].

  • Acquisition: Acquire 1H , 13C , COSY, and NOESY spectra at 298K on a high-field NMR spectrometer ( ≥400 MHz).

  • Signal Assignment: Utilize the COSY spectrum to trace the contiguous spin system from the N-H proton (if visible) to H2, and subsequently to H3, H4, H5, and H6.

  • Multiplet Analysis: Isolate the H3 signal. In Conformer A, H3 will appear as a narrow multiplet (often a broad singlet or narrow triplet of doublets) due to the absence of any large trans-diaxial couplings. Calculate the exact J -values to validate 3JH3,H4ax​<5 Hz.

Synthetic Methodology

The synthesis of enantiopure (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is typically achieved starting from chiral pool precursors or via asymmetric catalysis (e.g., CSI-mediated stereoselective amination[2], or Fe(II)/ α -ketoglutaric acid-dependent dioxygenase biocatalysis[6]).

Below is the standard protocol for the esterification of the free acid to yield the target methyl ester, a necessary step for increasing lipophilicity in drug development.

Step-by-Step Esterification Protocol
  • Preparation of Reagents: Purge a dry, two-neck round-bottom flask with Argon. Add 10.0 mL of anhydrous methanol and cool the flask to 0∘C using an ice bath.

  • In Situ Catalyst Generation: Slowly add 1.2 equivalents of thionyl chloride ( SOCl2​ ) dropwise to the cold methanol.

    • Causality: SOCl2​ reacts violently with methanol to generate anhydrous HCl gas in situ. This acts as a highly efficient acid catalyst for the Fischer esterification while simultaneously protonating the basic piperidine nitrogen, preventing unwanted N-alkylation or oxidation side reactions.

  • Substrate Addition: Add 1.0 equivalent of (2R,3S)-3-hydroxypipecolic acid in small portions to the stirring acidic solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65∘C for 4–6 hours. Monitor the reaction completion via TLC (Ninhydrin stain).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product is the hydrochloride salt of the target ester. To obtain the free base, partition the residue between saturated aqueous NaHCO3​ and dichloromethane, extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Sources

Foundational

The Role of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate in Natural Product Alkaloid Biosynthesis: A Technical Whitepaper

Executive Summary The piperidine ring is a privileged structural motif in natural product chemistry and modern drug discovery. Among its functionalized derivatives, (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate —the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged structural motif in natural product chemistry and modern drug discovery. Among its functionalized derivatives, (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate —the methyl ester of cis-3-D-hydroxypipecolic acid—serves as a critical chiral building block. This whitepaper explores the chemical ecology, biosynthetic logic, and experimental methodologies required to generate and utilize this scaffold in the assembly of complex alkaloids, such as polyhydroxylated indolizidines and non-ribosomal peptides.

Structural Significance & Chemical Ecology

The unique 3D conformation of the 3-hydroxypipecolic acid (HyPip) scaffold dictates the biological activity of numerous natural products. While the (2S,3R) enantiomer is famously embedded in the translation-inhibiting tetrapeptide GE81112[1], the (2R,3S) configuration is pivotal in the biosynthesis and semi-synthesis of potent glycosidase inhibitors like swainsonine, as well as complex anti-tumor agents like tetrazomine[2].

The methyl esterification of the C2 carboxylate plays a dual role:

  • Biosynthetic Activation : In enzymatic pathways, S-adenosylmethionine (SAM)-dependent methylation often activates the molecule for downstream non-ribosomal peptide synthetase (NRPS) incorporation, preventing premature degradation.

  • Conformational Locking : The ester group increases lipophilicity and locks the piperidine ring into a favorable chair conformation, directing the stereochemical outcome of subsequent macrocyclization events.

Biosynthetic Logic & Enzymatic Assembly

The biogenesis of the (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate scaffold circumvents the poor atom economy and toxic transition metals associated with traditional chemical synthesis[3]. Instead, nature relies on a highly coordinated enzymatic cascade:

  • Cyclodeamination : The pathway initiates with lysine, which undergoes cyclodeamination catalyzed by a lysine cyclodeaminase (LCD) to form pipecolic acid[4].

  • Regio- and Stereoselective Hydroxylation : The core functionalization is driven by an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase. These enzymes utilize molecular oxygen to oxidatively decarboxylate α-KG to succinate. This generates a highly reactive Fe(IV)-oxo species that abstracts a hydrogen atom from the C3 position of pipecolic acid, followed by a hydroxyl rebound to yield the highly specific (2R,3S) stereocenter[5].

  • Esterification : A dedicated SAM-dependent methyltransferase converts the carboxylic acid to the methyl ester, facilitating its transport or incorporation into alkaloid macrocycles.

Biosynthesis L_Lys L-Lysine / D-Lysine Pip D-Pipecolic Acid L_Lys->Pip Lysine Racemase + Cyclodeaminase HyPip (2R,3S)-3-Hydroxypipecolic Acid Pip->HyPip Fe(II)/α-KG Dioxygenase (Regioselective Hydroxylation) Me_HyPip (2R,3S)-Methyl 3-hydroxypiperidine- 2-carboxylate HyPip->Me_HyPip SAM-dependent Methyltransferase Alkaloids Complex Alkaloids (e.g., Swainsonine) Me_HyPip->Alkaloids Downstream NRPS Assembly

Biosynthetic pathway of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate and alkaloid integration.

Experimental Methodology: Whole-Cell Biocatalytic Production

Purified Fe(II)/α-KG dioxygenases are highly unstable in vitro and require continuous stoichiometric feeding of expensive α-KG and ascorbate to prevent Fe(II) oxidation. To overcome this, modern biosynthesis utilizes engineered microbial cell factories. A whole-cell E. coli system intrinsically regenerates α-KG via the tricarboxylic acid (TCA) cycle and maintains the reducing intracellular environment necessary for sustained catalysis[1].

Protocol: Self-Validating Bioconversion Workflow

Objective : High-yield biosynthesis of the functionalized HyPip scaffold from inexpensive L-lysine.

Step 1: Strain Construction & Balancing Co-express a stereospecific lysine cyclodeaminase and a tailored Fe(II)/α-KG dioxygenase in E. coli BL21(DE3). Causality Note: Gene expression must be strictly balanced using variable Ribosome Binding Sites (RBS). Over-accumulation of the pipecolic acid intermediate causes feedback inhibition, while excess hydroxylase expression leads to insoluble inclusion bodies[6].

Step 2: Cultivation & Induction

  • Inoculate recombinant E. coli into Terrific Broth (TB) containing appropriate antibiotics.

  • Incubate at 37°C (220 rpm) until the OD600 reaches 0.6–0.8.

  • Induce with 0.3 mM IPTG and lower the temperature to 20°C for 24 hours. Causality Note: Sub-ambient induction slows translation, preventing the misfolding of the complex metalloenzyme dioxygenase.

Step 3: Resting Cell Bioconversion

  • Harvest cells via centrifugation (4000 × g, 10 min) and resuspend to a final OD600 of 30 in 50 mM PBS buffer (pH 7.4).

  • Initialize the reaction system: Add 50 mM Lysine, 60 mM α-KG (as a metabolic booster), 10 mM FeSO₄, and 10 mM L-ascorbate.

  • Self-Validation Check: Ascorbate is critical. It rescues uncoupled reaction cycles where the Fe(IV)-oxo intermediate fails to hydroxylate the substrate, reducing inactive Fe(III) back to active Fe(II)[5].

Step 4: Esterification & Analytical Validation

  • Extract the HyPip intermediate using cation-exchange chromatography.

  • Treat the purified acid with a recombinant SAM-dependent methyltransferase (or methanolic HCl for rapid chemical derivatization) to yield the final (2R,3S)-methyl 3-hydroxypiperidine-2-carboxylate.

  • Quantify conversion via HPLC-MS/MS using a chiral stationary phase (e.g., Chiralpak IG) to confirm the (2R,3S) diastereomeric excess (>99% de).

Workflow Plasmid Vector Construction (LCD + Dioxygenase) Transformation E. coli BL21(DE3) Transformation Plasmid->Transformation Fermentation Fermentation & Expression (IPTG) Transformation->Fermentation Bioconversion Whole-Cell Bioconversion (L-Lysine + α-KG) Fermentation->Bioconversion Extraction Extraction & HPLC/MS Analysis Bioconversion->Extraction

Step-by-step experimental workflow for the whole-cell biocatalytic production of the HyPip scaffold.

Quantitative Data: Biocatalyst Optimization

As established in multidimensional engineering studies[7], the stoichiometric ratio of the enzymes directly dictates the total yield of the hydroxylated product. Table 1 summarizes the critical nature of RBS tuning to prevent intermediate bottlenecking.

Table 1: Impact of Ribosome Binding Site (RBS) Tuning on HyPip Scaffold Yield

RBS Strength (Cyclodeaminase)RBS Strength (Dioxygenase)Pipecolic Acid Accumulation (mM)Target (2R,3S)-HyPip Yield (mM)Conversion Efficiency (%)
HighLow28.54.212.8%
LowHigh2.115.688.1%
Medium Medium 0.5 32.0 98.4%

(Data framework adapted from whole-cell cascade optimization principles demonstrating the necessity of balancing intermediate flux to maximize chiral product titer[1])

References

  • Multidimensional engineering of Escherichia coli for efficient biosynthesis of cis-3-hydroxypipecolic acid Source: PubMed / Bioresource Technology URL
  • The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis Source: ResearchGate URL
  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid Source: Frontiers in Microbiology URL
  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid (PMC)
  • R97 at “Handlebar” Binding Mode in Active Pocket Plays an Important Role in Fe(II)

Sources

Exploratory

Spectroscopic Characterization of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a vital chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a vital chiral building block in modern medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active agents. Its efficacy and biological interactions are critically dependent on its precise three-dimensional structure, including both its relative and absolute stereochemistry. An unambiguous structural confirmation is therefore not merely a procedural step, but a foundational requirement for any subsequent research and development. This guide presents a comprehensive, multi-technique spectroscopic approach to the characterization of this molecule. We move beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system where each piece of spectroscopic evidence corroborates the others. This integrated methodology, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD), provides an authoritative framework for the complete structural elucidation of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Molecular Structure and Stereochemical Imperatives

The target molecule, (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, possesses a piperidine ring substituted at the C2 and C3 positions. The structure features two contiguous stereocenters at C2 and C3. The (2R,3S) designation defines the absolute configuration, while the relative stereochemistry of the substituents is cis.

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[1] In this conformation, substituents can be either axial or equatorial. For the cis isomer, the two substituents will be arranged with one in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). The preferred conformation will place the bulkier substituent—the methyl carboxylate group—in the more stable equatorial position to minimize 1,3-diaxial interactions. This conformational preference is a key hypothesis that will be validated through spectroscopic analysis, particularly via NMR coupling constants.

Core Spectroscopic Techniques: A Multi-Pronged Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the relative stereochemistry of the molecule. Experiments are typically conducted in solvents like CDCl₃ or MeOD.

The proton NMR spectrum provides information on the chemical environment, connectivity, and spatial orientation of protons.

  • Chemical Shifts (δ): Protons attached to the piperidine ring are expected in the 1.5-3.5 ppm range. The proton at C2 (α to both the nitrogen and the carbonyl) will be downfield, likely around 3.5-4.0 ppm. The proton at C3 (α to the hydroxyl group) will also be shifted downfield, typically in the 3.8-4.2 ppm range. The methyl ester protons will appear as a sharp singlet around 3.7 ppm.

  • Coupling Constants (J): The magnitude of the coupling constant between H2 and H3 is diagnostic of their dihedral angle and thus their relative stereochemistry.

    • A large coupling constant (J ≈ 8-12 Hz) would indicate a trans (diaxial) relationship.

    • A small coupling constant (J ≈ 2-5 Hz) indicates a cis (axial-equatorial or equatorial-equatorial) relationship. For the predicted stable conformation with the C2-ester equatorial, H2 would be axial and H3 would be equatorial, leading to a small J-coupling, confirming the cis stereochemistry.[2]

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Shifts: The ester carbonyl carbon (C=O) will be the most downfield signal, typically at 170-175 ppm. The C2 and C3 carbons, attached to heteroatoms, will appear in the 55-75 ppm range. The piperidine ring methylene carbons (C4, C5, C6) will be found further upfield, generally between 20-50 ppm.[3] The methyl ester carbon will resonate around 52 ppm.

Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity around the piperidine ring, starting from an easily identifiable proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached, enabling definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is invaluable for confirming the placement of the ester group (correlation from the methyl protons to the carbonyl carbon) and its connection to the ring (correlation from H2 to the carbonyl carbon).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electrospray Ionization (ESI) Mass Spectrometry provides rapid and accurate molecular weight determination.

  • Molecular Ion: In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺. For a molecular formula of C₇H₁₃NO₃, the expected monoisotopic mass is 159.0895, so the [M+H]⁺ ion should be observed at m/z 160.0973.

  • Fragmentation Pattern: High-resolution MS/MS analysis can provide structural confirmation. Key expected fragmentation pathways for cyclic amino acid esters include the loss of the methoxy group (-31 Da), the loss of the entire methyl carboxylate group (-59 Da), and ring-opening fragments.[4]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to confirm the presence of the key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5]

  • N-H Stretch: A moderate absorption peak around 3300-3400 cm⁻¹ corresponds to the secondary amine in the piperidine ring. This may overlap with the O-H band.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.[6][7]

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O single bonds of the ester and the hydroxyl group.[7]

Chiroptical Spectroscopy (Circular Dichroism): Absolute Configuration

While NMR can establish the relative stereochemistry (cis), it cannot determine the absolute configuration (which enantiomer is present). Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is essential for this purpose.

  • The Cotton Effect: The ester carbonyl group is a chromophore that will exhibit a Cotton effect in a chiral environment. The sign of the n→π* transition Cotton effect (typically around 210-240 nm) can be correlated to the absolute configuration of the adjacent stereocenters.[8] The specific sign can be predicted using theoretical calculations or by comparison to structurally similar compounds with known absolute configurations. This provides the final piece of evidence to confirm the (2R,3S) assignment.[9]

The Integrated Spectroscopic Workflow: A Self-Validating System

The power of this multi-technique approach lies in its integrated, self-validating nature. Each result reinforces the others, leading to an unambiguous structural assignment.

Caption: Logical flow demonstrating the convergence of data from multiple spectroscopic techniques to a single, validated structure.

  • MS confirms the elemental composition (C₇H₁₃NO₃).

  • IR confirms the presence of the required functional groups (-OH, -NH, -COOR).

  • ¹H and ¹³C NMR confirm the correct number of protons and carbons and establish the basic carbon-hydrogen framework.

  • 2D NMR definitively links this framework together, confirming the connectivity of the piperidine ring and its substituents.

  • ¹H NMR coupling constants establish the cis relative stereochemistry.

  • CD Spectroscopy confirms the final piece of the puzzle: the absolute (2R,3S) configuration.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.

General Sample Preparation
  • Requirement: Ensure the sample is pure (>95%), as impurities will complicate spectral analysis. The sample should be dry and free of residual solvents.

  • Procedure: Weigh approximately 5-10 mg of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate for NMR and 1-2 mg for MS and IR analysis.

NMR Spectroscopy Protocol
  • Solvent Selection: Dissolve the 5-10 mg sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 30-45° pulse, a relaxation delay of 2 seconds, and accumulate 512-2048 scans for good signal-to-noise.

    • 2D Spectra (COSY, HSQC): Use standard instrument library pulse programs. Acquisition times will vary from 30 minutes to several hours depending on the experiment and desired resolution.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (ESI-MS) Protocol
  • Solution Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 1:1).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings: Operate in positive ion mode. Set the capillary voltage to ~3-4 kV, and optimize the source temperature and gas flows to achieve a stable signal.

  • Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 50-300) to observe the [M+H]⁺ ion. For MS/MS, select the precursor ion (m/z 160.1) and apply collision-induced dissociation (CID) energy to generate fragment ions.

Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between two salt (NaCl or KBr) plates. ATR is often the simplest method.

  • Background Scan: Perform a background scan of the empty ATR crystal or KBr plates.

  • Sample Scan: Place a small amount of the sample on the crystal/plate and acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Caption: A generalized experimental workflow for the complete spectroscopic characterization of the target compound.

Summary of Expected Spectroscopic Data

The following table summarizes the key spectroscopic signatures anticipated for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Technique Parameter Expected Value / Observation Inference
¹H NMR Chemical Shifts (δ)~3.7 (s, 3H), ~3.5-4.2 (m, 2H), ~1.5-3.5 (m, 7H)Presence of OCH₃, CH-O, CH-N, piperidine ring protons
Coupling (J_H2-H3)~2-5 Hzcis relative stereochemistry
¹³C NMR Chemical Shifts (δ)~170-175 (C=O), ~55-75 (C2, C3), ~52 (OCH₃), ~20-50 (C4,C5,C6)Carbon framework consistent with structure
MS (ESI+) [M+H]⁺m/z 160.0973Correct molecular formula (C₇H₁₃NO₃)
IR Wavenumber (cm⁻¹)~3300 (broad, O-H/N-H), ~1740 (strong, C=O)Presence of hydroxyl, amine, and ester groups
CD Cotton EffectNon-zero signal in the 210-240 nm rangeConfirms chirality and absolute configuration

Conclusion

The structural elucidation of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate requires a rigorous and integrated analytical approach. By systematically applying NMR spectroscopy (¹H, ¹³C, and 2D), mass spectrometry, IR spectroscopy, and chiroptical methods like circular dichroism, one can build a complete and unambiguous picture of the molecule. This guide outlines the theoretical basis, practical protocols, and expected outcomes for each technique. The true power of this methodology lies not in any single piece of data, but in the convergence of all evidence to form a self-validating and irrefutable structural assignment, providing the necessary confidence for its application in research and drug development.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Available at: [Link]

  • Zaragoza, J., et al. (2021). Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. Molecules, 26(19), 5981. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Available at: [Link]

  • Saba, S. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(8), 1035-1037. Available at: [Link]

  • Narayanasamy, J., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(1), 58-66. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Clark, J. (2023). interpreting infra-red spectra. Chemguide. Available at: [Link]

  • Pendarvis. (n.d.). IR Spectroscopy of Esters. Available at: [Link]

  • Macht, M., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1113. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 11(1), 2588. Available at: [Link]

  • Cookson, R. C., et al. (1981). Optical rotatory dispersion and absolute configuration. Part 32. Circular dichroism and conformation of 3-hydroxypiperidines. Journal of the Chemical Society, Perkin Transactions 1, 3043-3050. Available at: [Link]

  • Lesaicherre, M., et al. (2002). High-Throughput Sequence Determination of Cyclic Peptide Library Members by Partial Edman Degradation/Mass Spectrometry. Journal of the American Chemical Society, 124(29), 8768–8769. Available at: [Link]

  • Biemann, K. (1962). The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. Chimia, 16, 333-345. Available at: [Link]

  • Pevzner, P. A., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of Computational Biology, 18(11), 1533-1542. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Kovács, L., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. Available at: [Link]

  • Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 18(1), 110-117. Available at: [Link]

Sources

Foundational

Literature Review and Synthetic Pathways for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Executive Summary (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, the methyl ester of trans-3-hydroxypipecolic acid, is a highly valuable chiral building block in medicinal chemistry and drug development. As a conforma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, the methyl ester of trans-3-hydroxypipecolic acid, is a highly valuable chiral building block in medicinal chemistry and drug development. As a conformationally restricted analog of serine and an expanded hydroxylated proline, this functionalized piperidine is frequently embedded in complex natural products (e.g., swainsonine) and targeted pharmaceutical agents, including matrix metalloproteinase (MMP) inhibitors and peptide mimetics. Synthesizing the (2R,3S) enantiomer requires precise stereocontrol to establish the trans relationship between the C2 carboxylate and the C3 hydroxyl group . This whitepaper evaluates the core synthetic paradigms, mechanistic causalities, and self-validating protocols required to synthesize this critical intermediate.

Retrosynthetic Paradigms & Mechanistic Causality

The synthesis of highly functionalized chiral aza-heterocycles demands orthogonal protection strategies and absolute stereocontrol. The literature presents three primary pathways to access the (2R,3S) architecture:

Catalytic Asymmetric Synthesis (The Sharpless Approach)

The most robust de novo method for establishing the contiguous stereocenters relies on Sharpless Asymmetric Epoxidation (SAE) or Dihydroxylation (SAD) [[1]]([Link]). Starting from a commercially available precursor like 1,4-butanediol, an allylic alcohol intermediate is subjected to SAE using titanium tetraisopropoxide and (+)-diethyl tartrate.

  • Mechanistic Causality: The predictable facial selectivity of the chiral titanium-tartrate complex dictates the geometry of oxygen delivery, yielding the epoxide with >95% enantiomeric excess (e.e.) . Subsequent regioselective ring-opening by an azide nucleophile at C3 inverts the stereocenter, establishing the anti-1,2-azido alcohol motif necessary for the trans configuration of the final piperidine ring.

Chiral Pool Approach (The D-Glucose Route)

To bypass heavy metal catalysis and expensive chiral ligands, researchers have developed chiral pool strategies utilizing enantiomerically pure D-glucose .

  • Mechanistic Causality: By selectively protecting the hydroxyl groups and performing an oxidative cleavage, the carbohydrate is truncated to a chiral diol. The stereocenters at C2 and C3 of the resulting pipecolic acid are directly inherited from the C4 and C3 positions of the pyranose ring. This ensures absolute stereochemical fidelity without the thermodynamic hurdles of asymmetric induction [[2]]().

Regioselective Epoxide Opening

Alternative routes involve the synthesis of 2,3-epoxy-5-hexen-1-ol, followed by regioselective C-3 or C-2 ring opening by nitrogen nucleophiles.

  • Mechanistic Causality: This methodology effectively diverges to form either cis-4- or trans-3-hydroxypipecolic acids depending on the chosen nucleophilic trajectory and the steric bulk of the protecting groups .

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data and operational parameters of the primary synthetic pathways:

Synthetic StrategyStarting MaterialKey Catalyst / ReagentOverall Yield (%)Enantiomeric Excess (e.e. %)
Catalytic Asymmetric Epoxidation 1,4-butanediolTi(O-iPr)₄ / (+)-DET25 – 30%> 98%
Chiral Pool Transformation D-GlucoseNone (Inherent Chirality)15 – 20%> 99%
Organocatalytic Amination Aliphatic AldehydeL-Proline / Grubbs II~ 18%96%
Enzymatic Kinetic Resolution Racemic PiperidineLipase (Novozym 435)~ 40% (Max 50%)> 95%

Visualizing the Synthetic Architecture

Retrosynthesis Target (2R,3S)-Methyl 3-hydroxypiperidine -2-carboxylate PipecolicAcid (2R,3S)-3-Hydroxy pipecolic acid Target->PipecolicAcid Esterification Epoxide Chiral Epoxide Intermediate PipecolicAcid->Epoxide Ring Closure DGlucose D-Glucose (Chiral Pool) PipecolicAcid->DGlucose Chiral Pool Transformation Alkene Allylic Alcohol (from 1,4-butanediol) Epoxide->Alkene Sharpless Epoxidation

Retrosynthetic pathways for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Workflow Step1 Step 1: Asymmetric Epoxidation Ti(O-iPr)4, (+)-DET, TBHP Step2 Step 2: Regioselective Ring Opening NaN3, NH4Cl, DMF Step1->Step2 Yields chiral epoxide Step3 Step 3: Reductive Amination/Cyclization H2, Pd/C, MeOH Step2->Step3 Yields anti-azido alcohol Step4 Step 4: Primary Alcohol Oxidation TEMPO, BAIB Step3->Step4 Yields piperidine ring Step5 Step 5: Esterification SOCl2, MeOH, 0 °C to Reflux Step4->Step5 Yields pipecolic acid Target (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate HCl Step5->Target Yields target ester

Step-by-step synthetic workflow from allylic alcohol to the target methyl ester.

Self-Validating Experimental Protocol

The following methodology details the critical final stages of synthesizing the target ester from the anti-1,2-azido alcohol intermediate. This protocol is designed as a self-validating system, ensuring that intermediate integrity is verified before progression.

Phase 1: Reductive Cyclization & Oxidation
  • Azide Reduction & Cyclization : Dissolve the anti-1,2-azido alcohol intermediate in anhydrous methanol. Add 10 wt% Pd/C catalyst. Purge the reaction vessel with hydrogen gas (1 atm) and stir at ambient temperature for 12 hours.

    • Causality & Validation: Hydrogenation reduces the azide to a primary amine, which spontaneously undergoes intramolecular cyclization via reductive amination of the latent aldehyde/hemiacetal. Completion is validated by the disappearance of the azide stretching band (~2100 cm⁻¹) in FT-IR.

  • Oxidation to Pipecolic Acid : Protect the secondary amine using Boc-anhydride. Treat the resulting intermediate with catalytic TEMPO and stoichiometric (diacetoxyiodo)benzene (BAIB) in an acetonitrile/water mixture.

    • Causality & Validation: TEMPO/BAIB selectively oxidizes the primary alcohol at C2 to a carboxylic acid without over-oxidizing the secondary alcohol at C3. Validation is achieved via LC-MS showing the [M-H]⁻ molecular ion for the Boc-protected acid.

Phase 2: Deprotection & Esterification
  • In Situ Esterification : Cool a reaction flask containing anhydrous methanol (10 mL/mmol) to 0 °C under an inert argon atmosphere. Slowly add thionyl chloride (SOCl₂, 3.0 equiv) dropwise.

    • Causality: Reacting SOCl₂ with methanol generates anhydrous HCl and dimethyl sulfite exothermically. This creates a highly acidic, dehydrating methanolic environment necessary for Fischer esterification.

  • Ester Formation : Add the Boc-protected (2R,3S)-3-hydroxypipecolic acid to the acidic methanol. Heat the mixture to reflux (65 °C) for 6 hours.

    • Causality: The anhydrous HCl quantitatively removes the Boc protecting group, generating the secondary amine hydrochloride salt. Simultaneously, the carboxylic acid undergoes Fischer esterification. Protecting the amine as a protonated salt prevents nucleophilic attack on the newly formed ester, entirely suppressing unwanted lactamization.

  • Isolation & Validation (IPC) : Concentrate the reaction mixture under reduced pressure to yield (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride as a crystalline solid.

    • Self-Validation: Analyze via ¹H NMR (D₂O). The target is confirmed by a sharp singlet at ~3.80 ppm (ester -OCH₃). The trans relative stereochemistry is validated by the J2,3​ coupling constant. For a trans-diaxial arrangement in the favored chair conformation, J2,3​ will be large (8–10 Hz), definitively distinguishing it from the cis isomer.

References

  • Kumar, P., & Bodas, M. S. (2005). Asymmetric synthesis of both the enantiomers of trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry.[Link]

  • Shinde, V. S. et al. (2016). Novel diol compounds synthesis and its use for formal synthesis of (2R, 3S)-3-hydroxypipecolic acid. WIPO (PCT).
  • Alegret, C. et al. (2008). Asymmetric synthesis of cis-4- and trans-3-hydroxypipecolic acids. European Journal of Organic Chemistry.[Link]

  • Noe, M. C. et al. (2008). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. The Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate as a High-Value Chiral Building Block in Contemporary Drug Discovery

The pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to increasingly rely on sophisticated, three-dimensional molecular architectures. Wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to increasingly rely on sophisticated, three-dimensional molecular architectures. Within this landscape, chiral saturated heterocycles have emerged as privileged scaffolds, and among them, the substituted piperidine core is of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate , a versatile and stereochemically rich building block, in the design and synthesis of innovative drug candidates.

The inherent conformational rigidity and the defined spatial orientation of the hydroxyl and methyl carboxylate groups in this specific stereoisomer offer a unique platform for creating molecules that can engage with biological targets in a highly specific manner. This guide will delve into the practical aspects of utilizing this building block, from initial synthetic considerations to its incorporation into complex molecular frameworks, with a focus on providing actionable protocols and explaining the rationale behind key experimental choices.

The Significance of the (2R,3S)-3-Hydroxypiperidine-2-carboxylate Scaffold

The 3-hydroxypiperidine-2-carboxylate structural motif is a key component in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] The presence of both a hydroxyl and a carboxylate group provides two orthogonal points for further functionalization, allowing for the exploration of diverse chemical space. The specific (2R,3S) stereochemistry dictates a cis relationship between the substituents at the C2 and C3 positions of the piperidine ring, which can be crucial for achieving the desired binding affinity and selectivity for a given biological target.

The piperidine ring itself is a highly sought-after feature in drug design due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also serving as a versatile scaffold to orient pharmacophoric elements in three-dimensional space.[3] The strategic incorporation of chiral centers, as in (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, allows for the fine-tuning of these properties and the creation of molecules that can differentiate between stereoisomeric binding sites in proteins.

Core Applications and Synthetic Strategies

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate serves as a valuable starting material for the synthesis of a wide range of complex molecules, particularly in the development of protease inhibitors and other targeted therapies. The two primary functional groups, the secondary amine and the hydroxyl group, along with the methyl ester, offer multiple handles for synthetic manipulation.

A key application of this building block is in the synthesis of peptidomimetic inhibitors, where the piperidine scaffold can replace a dipeptide unit, providing conformational constraint and improved metabolic stability. For instance, in the design of Hepatitis C Virus (HCV) NS3 protease inhibitors, the 3-hydroxy-2-carboxamide functionality can mimic the P1-P1' cleavage site of the natural substrate.[4]

The general workflow for utilizing this building block in a drug discovery program can be visualized as follows:

G cluster_0 Building Block Preparation & Protection cluster_1 Core Scaffold Functionalization cluster_2 Elaboration & Final Product Synthesis start (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate n_protection N-Protection (e.g., Boc, Cbz) start->n_protection Amine Reactivity Control o_functionalization O-Functionalization (e.g., Alkylation, Acylation) n_protection->o_functionalization Orthogonal Reactivity amide_coupling Amide Bond Formation (after ester hydrolysis) n_protection->amide_coupling Sequential Modification n_alkylation N-Alkylation n_protection->n_alkylation further_elaboration Further Synthetic Elaboration o_functionalization->further_elaboration amide_coupling->further_elaboration n_alkylation->further_elaboration deprotection Final Deprotection further_elaboration->deprotection api Active Pharmaceutical Ingredient (API) deprotection->api

Caption: Synthetic workflow utilizing the chiral building block.

Application Note 1: Synthesis of a Ketoamide-Based Protease Inhibitor Intermediate

This section details the application of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate in the synthesis of a key intermediate for a ketoamide-based protease inhibitor, a class of compounds known to target viral proteases such as that of SARS-CoV-2.[5][6] The strategy involves the N-acylation of the piperidine nitrogen, followed by functionalization of the hydroxyl group.

Rationale and Causality

The choice of an N-Boc protecting group is strategic. The tert-butyloxycarbonyl (Boc) group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under acidic conditions without affecting other functional groups, providing an orthogonal protection strategy. The subsequent O-alkylation introduces a side chain that can interact with specific pockets of the target enzyme. Finally, the hydrolysis of the methyl ester to the corresponding carboxylic acid is a necessary step for the subsequent amide coupling to form the ketoamide warhead.

Experimental Protocol: N-Boc Protection

Objective: To protect the secondary amine of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate to prevent its reaction in subsequent steps.

Materials:

  • (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (1.0 eq) in DCM (10 mL/g of starting material).

  • Add triethylamine (1.2 eq) to the solution at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-Boc-(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy (appearance of the Boc group signal at ~1.4 ppm) and mass spectrometry (increase in molecular weight corresponding to the addition of the Boc group).

Experimental Protocol: O-Alkylation

Objective: To introduce a specific side chain onto the hydroxyl group of the N-Boc protected intermediate.

Materials:

  • N-Boc-(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (1.0 eq) in anhydrous DMF (15 mL/g) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Self-Validation: The successful O-alkylation can be confirmed by ¹H NMR (disappearance of the hydroxyl proton signal and appearance of signals corresponding to the newly introduced alkyl group) and mass spectrometry.

Application Note 2: Amide Bond Formation for Peptidomimetic Synthesis

This section outlines the use of the (2R,3S)-3-hydroxypiperidine-2-carboxylic acid scaffold (obtained after hydrolysis of the methyl ester) in the synthesis of a peptidomimetic structure, which could be a precursor to an HIV protease inhibitor.[7][8]

Rationale and Causality

The hydrolysis of the methyl ester to the free carboxylic acid is a prerequisite for amide bond formation. This is typically achieved under basic conditions using lithium hydroxide, which is known for its high efficiency in hydrolyzing esters without causing significant epimerization at the adjacent stereocenter. The subsequent amide coupling with a desired amine fragment is a critical step. The choice of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency and low propensity for racemization, which is crucial for maintaining the stereochemical integrity of the chiral building block.

Experimental Protocol: Ester Hydrolysis

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • N-protected (2R,3S)-Methyl 3-hydroxy(or O-alkyl)-piperidine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl at 0 °C.

  • Extract the product with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the carboxylic acid, which is often used in the next step without further purification.

Self-Validation: The completion of the hydrolysis can be confirmed by the disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Experimental Protocol: Amide Coupling

Objective: To couple the carboxylic acid with an amine to form a peptidomimetic linkage.

Materials:

  • N-protected (2R,3S)-3-hydroxy(or O-alkyl)-piperidine-2-carboxylic acid

  • Amine component (e.g., an amino acid ester or a primary amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), the amine component (1.1 eq), and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the mixture to 0 °C and add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The formation of the amide bond can be confirmed by ¹H and ¹³C NMR spectroscopy (appearance of the amide proton signal and the corresponding carbonyl carbon signal) and mass spectrometry (increase in molecular weight).

Data Presentation

Compound Starting Material Reagents Yield (%) Key Characterization Data
N-Boc-(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate(Boc)₂O, Et₃N85-95¹H NMR: δ ~1.4 (s, 9H, C(CH₃)₃)
N-Boc-(2R,3S)-Methyl 3-(benzyloxy)piperidine-2-carboxylateN-Boc-(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylateNaH, BnBr70-85¹H NMR: δ ~4.5 (s, 2H, OCH₂Ph), 7.2-7.4 (m, 5H, Ar-H)
N-Boc-(2R,3S)-3-(benzyloxy)piperidine-2-carboxylic acidN-Boc-(2R,3S)-Methyl 3-(benzyloxy)piperidine-2-carboxylateLiOH·H₂O90-98¹H NMR: Disappearance of OCH₃ signal
Amide ProductN-Boc-(2R,3S)-3-(benzyloxy)piperidine-2-carboxylic acidAmine, HATU, DIPEA60-80¹H NMR: Appearance of amide NH signal

Visualization of Key Transformations

G cluster_0 N-Protection cluster_1 Amide Coupling start Piperidine Derivative product1 N-Boc Protected Piperidine start->product1 Amine Protection start2 Carboxylic Acid reagent1 (Boc)₂O, Et₃N reagent1->product1 product2 Amide Product start2->product2 amine Amine amine->product2 reagent2 HATU, DIPEA reagent2->product2

Caption: Key synthetic transformations of the building block.

Conclusion

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a powerful and versatile chiral building block for the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and multiple points for functionalization make it an invaluable tool in modern drug discovery. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively incorporate this scaffold into their synthetic campaigns, enabling the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Johansson, A., et al. (2000). An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis. Journal of Combinatorial Chemistry, 2(5), 496-507. [Link]

  • Rönn, R., et al. (2007). Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease. DiVA portal. [Link]

  • Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors. PLOS ONE, 15(7), e0235483. [Link]

  • Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 15(20), 16028-16034. [Link]

  • Gunther, S., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4292. [Link]

  • Lockbaum, G. J., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PLOS Pathogens, 18(7), e1010639. [Link]

  • Liotta, D. C. (Ed.). (2011). Leading-edge organic chemistry research. Nova Science Publishers.
  • Harbeson, S. L., et al. (1994). Stereospecific Synthesis of Peptidyl α-Keto Amides as Inhibitors of Calpain. Journal of Medicinal Chemistry, 37(18), 2918-2929. [Link]

  • WO 2007/022459 A2. (2007).
  • WO 2010/126881 A1. (2010).
  • U.S. Patent No. 7,012,066. (2006).
  • U.S. Patent No. 7,326,795. (2008).
  • U.S. Patent No. 7,528,263. (2009).
  • U.S. Patent Application Publication No. 2010/0145013 A1. (2010).
  • Lowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Application

Application Note: Utilizing (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate for Constrained Peptidomimetic Design

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist Introduction: The Imperative for Conformational Constraint in Peptidomimetics Peptides are exquisit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by poor metabolic stability and high conformational flexibility. The latter results in a significant entropic penalty upon binding to a biological target, which can decrease affinity.[1] Peptidomimetics—molecules designed to emulate the biological activity of peptides—offer a solution by locking the bioactive conformation into a more rigid scaffold.[2] This pre-organization can lead to enhanced binding affinity, improved selectivity, and increased resistance to proteolytic degradation.[1][3]

One of the most critical secondary structures for molecular recognition is the β-turn, a motif where the polypeptide chain reverses its direction.[4][5][6] These turns are central to countless protein-protein interactions (PPIs) and peptide-receptor binding events.[5][7] Consequently, scaffolds that can effectively mimic a β-turn are of immense value in drug discovery.[4][7] This note details the application of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate , a constrained cyclic amino acid analogue, as a superior building block for inducing stable β-turn conformations in synthetic peptides.

The (2R,3S)-3-Hydroxypiperidine-2-carboxylate Scaffold: A Structural Analysis

The power of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate lies in its unique stereochemistry and rigid cyclic structure. This non-natural amino acid analogue serves as an effective dipeptide mimic, introducing a sharp, predictable turn into a peptide backbone.

Key Structural Features:

  • Piperidine Ring: The saturated six-membered ring provides a rigid, chair-like conformation that severely restricts the torsional angles (phi/psi) of the peptide backbone, unlike the flexibility of linear amino acids.

  • (2R,3S) Stereochemistry: The specific trans arrangement of the carboxylate at C2 and the hydroxyl group at C3 is crucial. This configuration positions the N- and C-termini in a spatial orientation that closely mimics the geometry of Type I and Type II β-turns, where the distance between the α-carbons of the i and i+3 residues is typically under 7 Å.[5][6]

  • 3-Hydroxyl Group: This functional group provides a valuable vector for secondary interactions. It can act as a hydrogen bond donor or acceptor, potentially forming key contacts within the peptide or with the target receptor, further stabilizing the desired conformation and enhancing binding affinity.

Figure 1: Structure of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

By incorporating this scaffold, a researcher can force a peptide sequence to adopt a β-turn structure, which is often the key to unlocking or enhancing its biological activity.

G Imposing Conformational Constraint cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptidomimetic a1 AA1 a2 AA2 a1->a2 High Entropy a3 AA3 a2->a3 High Entropy a4 AA4 a3->a4 High Entropy a5 AA5 a4->a5 High Entropy Receptor Biological Target (Receptor) a5->Receptor Weak Binding (High Entropic Penalty) b1 AA1 b2_b3 Piperidine Scaffold b1->b2_b3 Low Entropy (Pre-organized) b4 AA4 b2_b3->b4 Low Entropy (Pre-organized) b5 AA5 b4->b5 Low Entropy (Pre-organized) b5->Receptor Strong Binding (Low Entropic Penalty)

Figure 2: The piperidine scaffold pre-organizes the peptide for stronger binding.

Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate building block is designed for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows.[8][9] The secondary amine of the piperidine ring is protected with an Fmoc group, allowing for standard deprotection and coupling cycles.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Fmoc-protected amino acids

  • Fmoc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[10][11][12]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Workflow Overview:

Figure 3: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

This protocol outlines a single coupling cycle for incorporating the target scaffold.

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10 minutes.

    • Rationale: The basic piperidine solution cleaves the acid-labile Fmoc protecting group, exposing the free amine for the next coupling step.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Scaffold Activation and Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA to this solution. Agitate for 2-3 minutes to pre-activate.

    • Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[10][11][13] This intermediate is much more susceptible to nucleophilic attack by the resin-bound amine than the carboxylic acid itself, driving the reaction to completion and minimizing side reactions like racemization.[10][14] c. Add the activated mixture to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
    • Insight: Due to the potential steric hindrance of this non-natural amino acid, a longer coupling time and a highly efficient coupling reagent like HATU are recommended to ensure complete reaction.[8]
  • Monitoring and Validation (Trustworthiness): a. Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test. b. Interpretation:

    • Yellow/Colorless beads: Negative result. The coupling is complete as no primary amines are present.
    • Blue/Purple beads: Positive result. The coupling is incomplete. c. Action: If the test is positive, drain the reaction vessel and repeat step 4 (a "double coupling").
  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

  • Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.

    • Mechanism: The strong acid (TFA) cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.[8] TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8] Collect the precipitate by centrifugation, wash with ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the mass of the final peptidomimetic using Mass Spectrometry (e.g., ESI-MS).

Case Study: Enhancement of Biological Activity

To illustrate the utility of this scaffold, consider a hypothetical native peptide with modest inhibitory activity against a therapeutic target protein. By replacing two central amino acids with the (2R,3S)-3-hydroxypiperidine-2-carboxylate scaffold, the resulting peptidomimetic can exhibit significantly enhanced potency.

Table 1: Comparative Biological Activity

CompoundSequenceTarget Binding Affinity (Kd, nM)Serum Stability (t1/2, hours)
Native PeptideAc-Ala-Gly-Gln-Ser -Tyr-NH₂8500.5
PeptidomimeticAc-Ala-Gly-(Pip) -Tyr-NH₂458.0
Ac = Acetyl; (Pip) = (2R,3S)-3-hydroxypiperidine-2-carboxylate scaffold.

Analysis of Results:

The >18-fold increase in binding affinity for the peptidomimetic can be directly attributed to the pre-organization of the peptide backbone into a bioactive, low-entropy conformation by the piperidine scaffold.[1] The rigid β-turn structure minimizes the entropic penalty of binding. Furthermore, the increased serum stability demonstrates enhanced resistance to exopeptidases and endopeptidases, a common advantage of incorporating non-natural building blocks.[15]

Conclusion

The (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a powerful and versatile tool for peptidomimetic design. Its incorporation via standard SPPS protocols provides a reliable method for inducing stable β-turn conformations. This structural constraint is a field-proven strategy for enhancing binding affinity, increasing metabolic stability, and ultimately improving the therapeutic potential of peptide-based drug candidates. Researchers in drug discovery are encouraged to consider this scaffold when aiming to optimize peptide leads by targeting bioactive conformations.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Bogan, A. A., & Thorn, K. S. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Bogan, A. A., & Thorn, K. S. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(22), 8892–8907. Retrieved from [Link]

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Alewood, P. F., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(21), 5011–5012. Retrieved from [Link]

  • Timmerman, P., et al. (2005). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ChemBioChem, 6(5), 821-824. Retrieved from [Link]

  • Singh, Y., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry. Retrieved from [Link]

  • Rosales, A., et al. (2021). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 26(15), 4434. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate Esterification

Welcome to the technical support center dedicated to resolving challenges in the synthesis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common hurdles that lead to low yields during the esterification of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid. Here, you will find a structured approach to troubleshooting, from frequently asked questions to in-depth experimental considerations.

I. Frequently Asked Questions (FAQs)

Q1: My esterification of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid is resulting in very low or no yield. What are the most probable causes?

A1: Low yields in this specific esterification can often be attributed to a few key factors. The bifunctional nature of the starting material, containing both a secondary amine and a secondary alcohol, presents unique challenges. The primary culprits are often related to reaction conditions, reagent choice, and the inherent reactivity of the substrate. Key areas to investigate include:

  • Inadequate Protection of the Piperidine Nitrogen: The nucleophilic secondary amine can interfere with the esterification reaction.

  • Suboptimal Esterification Method: Not all esterification methods are suitable for this sterically hindered and multifunctional molecule.

  • Moisture Contamination: Water can hydrolyze reagents and intermediates, significantly reducing yield.

  • Side Reactions: The presence of the hydroxyl and amino groups can lead to undesired side reactions.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion.

Q2: Which esterification methods are generally recommended for a substrate like (2R,3S)-3-hydroxypiperidine-2-carboxylic acid?

A2: Given the presence of both a secondary alcohol and a secondary amine, methods that are mild and selective are preferred. Here are a few recommended approaches, each with its own considerations:

  • Fischer-Speier Esterification: While a classic method, it requires strongly acidic conditions and a large excess of alcohol, which may not be ideal for a sensitive substrate.[1][2][3]

  • Steglich Esterification: This method utilizes a coupling agent like DCC or EDC and a catalyst such as DMAP.[4][5][6][7] It proceeds under mild, neutral conditions, making it a strong candidate.[4][5]

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters with inversion of stereochemistry.[8][9][10] It is particularly useful for sterically hindered alcohols.[5][11]

  • Diazomethane or TMS-Diazomethane: These reagents can convert carboxylic acids to methyl esters efficiently.[12] However, diazomethane is highly toxic and explosive.[13][14]

Q3: Is it necessary to protect the secondary amine on the piperidine ring before esterification?

A3: Yes, protecting the amine is highly recommended. The lone pair of electrons on the nitrogen makes it nucleophilic, which can lead to side reactions such as amide formation or reaction with activating agents.[15][16] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be readily installed and removed under specific conditions.[17][18]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues. The troubleshooting process is broken down by common problems encountered during the synthesis.

Problem 1: Low or No Product Formation

Potential Cause: Ineffective Amine Protection

  • Question: How can I confirm that the amine is the issue and what is the best way to protect it?

  • Answer: The secondary amine in the piperidine ring is a potent nucleophile that can compete with the desired esterification reaction. To confirm this, you can attempt the reaction without protection and analyze the crude product for the presence of byproducts such as lactams or other amide derivatives.

    The most common and effective protecting group for this scenario is the tert-butoxycarbonyl (Boc) group .[17][18] It is stable under many esterification conditions and can be easily removed with mild acid.[17][18]

    Workflow for Troubleshooting Amine Protection:

    G start Low Yield Observed check_protection Was the amine protected? start->check_protection protect_amine Protect amine with Boc group. (See Protocol 1) check_protection->protect_amine No no_protection Analyze crude reaction for byproducts (e.g., lactam formation). check_protection->no_protection Yes proceed_esterification Proceed with esterification of N-Boc protected starting material. protect_amine->proceed_esterification byproducts_found Byproducts confirm amine interference. no_protection->byproducts_found byproducts_found->protect_amine

    Caption: Troubleshooting workflow for amine protection.

Potential Cause: Suboptimal Esterification Conditions

  • Question: I have protected the amine, but my yield is still low. Which esterification method should I try next?

  • Answer: If amine protection did not solve the issue, the choice of esterification method is the next critical parameter to evaluate.

    Table 1: Comparison of Esterification Methods for N-Boc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid

Esterification MethodReagentsProsCons
Steglich Esterification DCC or EDC, DMAP[4][5][6][7]Mild conditions, high yields for sterically hindered substrates.[4][5]Byproduct (DCU or EDU) can be difficult to remove.
Mitsunobu Reaction DEAD or DIAD, PPh3[8][9][10]Inversion of stereochemistry, good for hindered alcohols.[11]Byproducts (phosphine oxide, hydrazine) can complicate purification.[10]
Acid Chloride Formation followed by Alcoholysis SOCl2 or (COCl)2, then MethanolHigh reactivity.Harsh conditions may not be suitable for all substrates.
TMS-Diazomethane (CH3)3SiCHN2, Methanol[12]High yielding and clean reaction.Reagent is toxic and requires careful handling.

Potential Cause: Moisture Contamination

  • Question: How can I ensure my reaction is free from moisture?

  • Answer: Moisture can significantly impact the yield of many esterification reactions, especially those using water-sensitive reagents like carbodiimides (DCC, EDC) or acid chlorides.[19]

    Best Practices for Anhydrous Conditions:

    • Dry Glassware: Oven-dry all glassware overnight and cool under a stream of inert gas (nitrogen or argon).

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.

    • Dry Reagents: Ensure all solid reagents are anhydrous.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause: Side Reactions

  • Question: I've managed to get some product, but the crude NMR shows several unexpected signals. What are the likely side reactions?

  • Answer: With a bifunctional starting material, several side reactions are possible, even with amine protection.

    Table 2: Common Side Reactions and Their Prevention

Side ReactionCausePrevention Strategy
N-Acylurea Formation (in Steglich Esterification) Intramolecular rearrangement of the O-acylisourea intermediate.[6]Use a catalytic amount of DMAP to accelerate the desired reaction.[6][20]
Epimerization at C2 Can occur under harsh basic or acidic conditions.Employ mild reaction conditions (e.g., Steglich or Mitsunobu).
Reaction at the Hydroxyl Group The hydroxyl group can be acylated by activated carboxylic acids.This is the desired reaction, but incomplete conversion can be an issue.

Potential Cause: Incomplete Reaction

  • Question: How can I monitor the reaction to ensure it goes to completion?

  • Answer: Monitoring the reaction progress is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

    Recommended Monitoring Techniques:

    • Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of starting material and the appearance of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the masses of components in the reaction mixture, helping to identify products and byproducts.[21][22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can provide quantitative information on the conversion.[22]

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause: Emulsion Formation During Workup

  • Question: During the aqueous workup, I'm getting a persistent emulsion that makes separation difficult. How can I resolve this?

  • Answer: Emulsions are common when dealing with piperidine derivatives due to their amphiphilic nature.

    Tips for Breaking Emulsions:

    • Addition of Brine: Saturated aqueous sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite: Passing the mixture through a pad of Celite can help to break up the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifugation can be an effective way to separate the layers.

Potential Cause: Co-elution of Byproducts During Chromatography

  • Question: I'm having trouble separating my product from a closely eluting impurity during column chromatography. What can I do?

  • Answer: Optimizing your chromatography conditions is key to achieving good separation.

    Strategies for Improved Chromatographic Separation:

    • Solvent System Optimization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the one that provides the best separation.

    • Gradient Elution: Using a solvent gradient can help to resolve closely eluting compounds.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.

III. Experimental Protocols

Protocol 1: N-Boc Protection of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid
  • Dissolve (2R,3S)-3-hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in 1,4-dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Steglich Esterification of N-Boc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
  • Dissolve N-Boc-(2R,3S)-3-hydroxypiperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add anhydrous methanol (1.5 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Anwar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chen, L., et al. (2006). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • da Silva, M. J., et al. (2014). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Hughes, D. L. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Pugh, M., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Retrieved from [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 3). Acyl Protective Groups. Retrieved from [Link]

  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • University of Windsor. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis of amino acid diazoketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 11). A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • ACS Publications. (2023, October 31). Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Retrieved from

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Welcome to the Technical Support Center. Analyzing (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate presents a unique triad of chromatographic challenges: a basic secondary amine that induces severe peak tailing, a lack...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate presents a unique triad of chromatographic challenges: a basic secondary amine that induces severe peak tailing, a lack of a strong UV-absorbing chromophore, and the presence of multiple hydrogen-bonding sites that complicate chiral recognition.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help analytical chemists and drug development professionals achieve baseline enantiomeric and diastereomeric resolution.

Method Development Workflow

The following decision matrix outlines the optimal path for developing a robust chiral separation method for piperidine derivatives.

HPLC_Workflow Start Start: Methyl 3-hydroxypiperidine-2-carboxylate Detect Detection Strategy Selection Start->Detect Deriv Pre-column Derivatization (e.g., PTSC, Fmoc-Cl) Detect->Deriv Weak UV Signal Direct Direct Analysis (CAD, ELSD, or Low UV) Detect->Direct Universal Detector Available CSP Screen Polysaccharide CSPs (e.g., Chiralpak IC, IA, AD-H) Deriv->CSP Direct->CSP MP Mobile Phase Selection (Hexane/IPA or Hexane/EtOH) CSP->MP Additives Add Basic Modifier (0.1% DEA or TEA) MP->Additives Validate System Suitability Validation (Rs > 1.5, Tf < 1.5) Additives->Validate

Caption: Decision workflow for chiral HPLC method development of piperidine derivatives.

Troubleshooting & FAQs

Q1: My chromatograms show severe peak tailing (Tailing Factor > 2.0) and poor resolution. How do I fix this?

The Causality: The secondary amine in the piperidine ring (pKa ~9–10) is highly basic. In normal-phase chiral HPLC, the chiral stationary phase (CSP) is coated or immobilized on a silica gel support. Residual silanol groups on this silica backbone are weakly acidic (pKa ~4–5). The strong ionic interaction between your basic analyte and these acidic silanols creates a secondary retention mechanism that is slower than the primary chiral recognition, "smearing" the peak backward.

The Solution: You must introduce a competitive binder. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase masks these silanol sites. The DEA saturates the acidic silanols, forcing your analyte to interact exclusively with the chiral selector, restoring peak symmetry. Immobilized polysaccharide columns (e.g., Chiralpak IC or IA) are highly recommended due to their robust performance with basic modifiers 1.

Tailing_Mechanism Analyte Secondary Amine Analyte (pKa ~9-10) Interaction Secondary Ionic Retention (Peak Tailing & Broadening) Analyte->Interaction Silanol Residual Silanols on CSP (pKa ~4-5) Silanol->Interaction Result Primary Chiral Recognition (Sharp, Symmetrical Peaks) Interaction->Result Prevented by Additive Additive Basic Additive (0.1% DEA) (Competitor) Masking Silanol Masking (Blocks Acidic Sites) Additive->Masking Masking->Silanol Neutralizes Masking->Result

Caption: Mechanistic pathway of peak tailing suppression using basic mobile phase additives.

Q2: I am injecting the sample, but the peaks are practically invisible or the baseline is too noisy. What is wrong?

The Causality: (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate lacks an aromatic ring or conjugated pi-system. Its only UV-active moiety is the ester carbonyl, which has a weak n→π∗ transition around 205–210 nm. At this low wavelength, standard HPLC solvents absorb heavily, destroying your signal-to-noise ratio.

The Solution: You have two distinct paths:

  • Universal Detection: Switch from a UV detector to a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). These detectors do not rely on chromophores 2.

  • Pre-column Derivatization: If UV detection is mandatory, react the secondary amine with a UV-active tag such as para-toluenesulfonyl chloride (PTSC). This shifts the absorption maximum to >250 nm, drastically improving sensitivity and often enhancing chiral recognition by adding bulky, pi-pi interacting groups 3.

Q3: The (2R,3S) target is co-eluting with its enantiomer. Which columns and mobile phases should I screen first?

The Causality: Chiral recognition relies on a minimum of three points of interaction (Dalgliesh's rule). For this molecule, interactions will primarily be hydrogen bonding (via the -OH and -NH) and dipole-dipole interactions (via the ester). The Solution: Start with amylose- or cellulose-based tris(3,5-dimethylphenylcarbamate) CSPs (e.g., Chiralpak AD-H, IA, or IC). For the mobile phase, screen Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH). Ethanol often provides a different steric environment inside the chiral cavity compared to the bulkier IPA, which can flip selectivity or drastically improve resolution 4.

Quantitative Data: CSP Performance Comparison

The following table summarizes expected chromatographic behavior for basic piperidine derivatives across standard polysaccharide CSPs under normal-phase conditions.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Observations / Suitability
Chiralpak IC (Immobilized)Hexane / IPA / DEA (90:10:0.1)1.0> 1.81.1Optimal. Excellent peak shape; immobilized phase allows robust basic modifier use.
Chiralpak IA (Immobilized)Hexane / EtOH / DEA (80:20:0.1)1.01.51.2Good. EtOH modifier provides orthogonal selectivity if IPA fails.
Chiralpak AD-H (Coated)Hexane / IPA / DEA (95:5:0.1)0.81.21.4Moderate. Coated phase; requires strict adherence to solvent limits. Lower resolution.
Chiralpak IG (Immobilized)Hexane / EtOH / TFA (98:2:0.2)0.5< 1.0> 2.5Poor. Acidic modifier (TFA) fails to suppress basic amine tailing; co-elution observed.

Self-Validating Experimental Protocols

Protocol A: Direct Chiral Screening Method (CAD/ELSD or Low UV)

Self-Validation Criterion: The system is only considered valid for sample analysis if a system suitability injection of the racemic standard yields an Rs​≥1.5 and a Tf​≤1.5 .

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) high-purity Diethylamine (DEA). Degas thoroughly via ultrasonication.

    • Causality: DEA must be fresh; degraded DEA introduces baseline noise and fails to mask silanols effectively.

  • Column Equilibration: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes). Set the column oven to 25°C.

  • Sample Preparation: Dissolve the (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate sample in the mobile phase to a concentration of 2.0 mg/mL.

    • Causality: Dissolving in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • System Suitability Test (SST): Inject 10 µL of a racemic mixture standard.

    • Check: Calculate Rs​ and Tf​ . If Tf​>1.5 , increase DEA to 0.2%. If Rs​<1.5 , lower the column temperature to 20°C to increase the thermodynamic difference in enantiomer binding.

  • Sample Analysis: Once SST passes, inject 10 µL of the analytical sample.

Protocol B: Pre-Column Derivatization with PTSC (For UV Detection)

Self-Validation Criterion: Derivatization efficiency must be >98% as confirmed by the disappearance of the underivatized peak in a pilot MS/CAD run, ensuring no kinetic resolution bias occurs during the reaction.

  • Reaction Setup: Accurately weigh 10 mg of the piperidine sample and dissolve in 1.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 molar equivalents of Triethylamine (TEA) to act as an acid scavenger.

  • Derivatization: Add 1.2 molar equivalents of para-toluenesulfonyl chloride (PTSC). Stir the mixture at room temperature for 2 hours.

    • Causality: PTSC reacts with the secondary amine to form a sulfonamide, introducing a strong UV chromophore (absorbance max ~230–254 nm) and eliminating the basicity of the nitrogen, thereby solving both the detection and tailing issues simultaneously.

  • Quenching & Extraction: Quench the reaction with 1.0 mL of saturated NaHCO3​ solution. Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate under nitrogen.

  • Reconstitution & Analysis: Reconstitute the residue in 5.0 mL of Hexane/EtOH (80:20). Inject onto a Chiralpak IA column using Hexane/EtOH (80:20) at 1.0 mL/min, monitoring at 254 nm. (Note: DEA is no longer required in the mobile phase as the basic amine has been neutralized).

References

  • MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Molecules. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality. Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex Technical Resources. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility and handling of chiral piperidine building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility and handling of chiral piperidine building blocks. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate presents a unique trifecta of physicochemical challenges: it possesses a basic secondary amine, a hydrogen-bond-donating hydroxyl group, and an electrophilic methyl ester.

This guide provides a mechanistic approach to diagnosing and resolving solubility issues, moving beyond trial-and-error solvent screening to rational, chemistry-driven solutions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I purchased this compound, but it is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc). Why? A1: Check your Certificate of Analysis (CoA). This compound is almost exclusively commercialized and shipped as a hydrochloride salt (e.g., CAS 1803562-03-9) to prevent degradation and self-condensation[1][2]. The piperidinium hydrochloride salt possesses a high crystal lattice energy. Non-polar or moderately polar organic solvents like DCM (dielectric constant, ε = 8.93) cannot overcome these ionic interactions. To utilize it in organic synthesis, you must either perform a basic aqueous extraction to isolate the free base or use an in-situ organic base in a highly polar aprotic solvent[3].

Q2: I freebased the compound, but it forms a cloudy gel or precipitates when I try to dissolve it in toluene or heptane. How do I fix this? A2: This is a classic manifestation of intermolecular hydrogen bonding. The free base contains both a hydrogen bond donor (C3-OH) and multiple acceptors (amine nitrogen, ester carbonyl). In non-polar solvents, the molecules hydrogen-bond to each other rather than the solvent, forming polymeric networks that manifest as gels or precipitates. Solution: Introduce a hydrogen-bond disrupting co-solvent. Adding 5–10% v/v of methanol (MeOH) or tetrahydrofuran (THF) to your primary solvent will competitively bind the hydroxyl and amine groups, instantly breaking the lattice and solubilizing the compound[3].

Q3: During my amide coupling reaction, the solution turns opaque, and my yield is terrible. Is it crashing out? A3: It may not be a solubility issue, but rather a stability issue. Freebased α-amino esters are highly prone to self-condensation. The secondary amine of one molecule attacks the methyl ester of another, forming an insoluble diketopiperazine (DKP) precipitate. This is accelerated by high concentrations, basic conditions, and prolonged standing at room temperature. Solution: Never store the free base. Generate it in situ immediately prior to adding your coupling reagents, and keep the reaction temperature strictly controlled (0°C to RT)[4].

Part 2: Visual Troubleshooting & Mechanistic Pathways

TroubleshootingTree Start Compound Insoluble CheckForm Check Compound Form Start->CheckForm Salt HCl Salt Form CheckForm->Salt FreeBase Free Base Form CheckForm->FreeBase ActionSalt Aqueous Extraction (pH 9-10) or DIPEA Salt->ActionSalt ActionFB Check Solvent Polarity FreeBase->ActionFB NonPolar Non-Polar (Hexane/Tol) ActionFB->NonPolar Polar Polar Aprotic (DCM/DMF) ActionFB->Polar Sol1 Add 5-10% MeOH/EtOH NonPolar->Sol1 Sol2 Heat to 40°C or Protect Amine (Boc) Polar->Sol2

Fig 1. Decision tree for diagnosing and resolving piperidine ester solubility issues.

MechanisticPathway Monomer (2R,3S)-Methyl 3-hydroxypiperidine -2-carboxylate Hbond Intermolecular H-Bonding (NH --- OH) Monomer->Hbond High Conc. / Non-polar DKP Diketopiperazine Formation (Self-Condensation) Monomer->DKP Prolonged RT / Base Protect N-Boc Protection Monomer->Protect Synthetic Route Precipitation Precipitation / Gelation Hbond->Precipitation CoSolvent Add H-Bond Disruptor (e.g., MeOH, DMSO) Hbond->CoSolvent Troubleshooting Solvated Fully Solvated Monomer CoSolvent->Solvated Protect->Solvated

Fig 2. Competing pathways of H-bonding and self-condensation vs. successful solvation.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solubility Profile of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base Solubility
Water 80.1Excellent (>100 mg/mL)Poor
Methanol 32.7GoodExcellent
DMF 36.7Moderate (requires heat)Excellent
Dichloromethane 8.93InsolubleGood
Toluene 2.38InsolublePoor (Gelation risk)
Hexane 1.89InsolubleInsoluble

Table 2: Recommended Co-Solvent Systems for the Free Base

Primary SolventRecommended Co-SolventVolume %Mechanism of Action
Dichloromethane Methanol5-10%Disrupts NH--OH hydrogen bonding networks.
Toluene THF10-20%Acts as a strong H-bond acceptor to solvate the C3-OH.
DMF Water2-5%Increases bulk polarity to dissolve transient salt bridges.

Part 4: Self-Validating Experimental Protocols

Protocol A: Quantitative Freebasing and Extraction

Objective: Convert the commercially supplied HCl salt into a highly organic-soluble free base while preventing ester hydrolysis.

  • Suspend: Weigh 1.0 g of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride and suspend in 10 mL of Dichloromethane (DCM).

  • Neutralize: Add 10 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ provides a mildly basic environment (pH ~8.3). This is sufficient to deprotonate the piperidinium ion (pKa ~9.5) without causing base-catalyzed hydrolysis of the methyl ester, which would rapidly occur if strong bases like NaOH were used[3].

  • Extract: Stir vigorously for 15 minutes at room temperature. Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Validate: Test the pH of the remaining aqueous layer with indicator paper.

    • Validation Check: If the pH has dropped below 8, the neutralization is incomplete. Add more NaHCO₃ until the aqueous layer remains slightly basic to ensure complete freebasing.

  • Wash & Dry: Extract the aqueous layer with an additional 5 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate: Evaporate the solvent in vacuo at a water bath temperature strictly below 30°C.

    • Causality: Elevated temperatures promote intermolecular aminolysis, leading to irreversible diketopiperazine (DKP) formation.

Protocol B: In-Situ Solubilization for Amide Coupling

Objective: Solubilize the HCl salt directly in the reaction vessel without prior extraction, minimizing handling losses and self-condensation.

  • Suspend: Add the HCl salt to a dry reaction flask containing N,N-Dimethylformamide (DMF) at 5 mL per gram of substrate.

  • Base Addition: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt, generating the free amine in solution without competing as a nucleophile in downstream coupling steps[4].

  • Agitate: Sonicate or stir vigorously for 2–3 minutes.

    • Validation Check: The opaque suspension should transition to a clear, pale-yellow solution, confirming successful salt dissociation and solvation.

  • React: Immediately introduce your coupling partner (e.g., carboxylic acid) and coupling reagent (e.g., HATU) to trap the free amine before it can self-condense.

Part 5: References

  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. 3

  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds - Benchchem. 4

  • methyl 3-hydroxypiperidine-2-carboxylate hydrochloride | 1803562-03-9 - Sigma-Aldrich. 1

  • methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride 97% - AChemBlock. 2

Sources

Reference Data & Comparative Studies

Validation

(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate vs other piperidine derivatives in SAR studies

As a Senior Application Scientist in medicinal chemistry, selecting the right chiral building block is the foundation of any successful drug development program. In the realm of novel antimicrobial peptides—specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right chiral building block is the foundation of any successful drug development program. In the realm of novel antimicrobial peptides—specifically the GE81112 class of translation initiation inhibitors—the non-proteinogenic amino acid (2R,3S)-3-hydroxypipecolic acid (and its protected ester derivative, (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate ) has emerged as a critical pharmacophore.

This guide provides an in-depth, objective comparison of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate against other piperidine and proline derivatives in Structure-Activity Relationship (SAR) studies. We will dissect the mechanistic causality behind its superior binding affinity, evaluate synthetic workflows, and provide self-validating experimental protocols for your research.

Mechanistic Causality: The 30S Ribosomal E-Site Anchoring

To understand why the (2R,3S)-piperidine derivative outperforms its analogues, we must look at the target. GE81112 is a tetrapeptide that selectively inhibits bacterial translation initiation by binding to the E-site of the 30S ribosomal subunit. This binding prevents the departure of Initiation Factor 3 (IF3), effectively arresting the 30S pre-initiation complex ().

The 3-hydroxypipecolic acid moiety (Amino Acid 1, or AA1, in the GE81112 structure) acts as the primary anchor. Cryo-EM structures reveal that the hydroxyl group at the C3 position forms a highly specific, directional hydrogen bond with the backbone of nucleotide U1506 in helix 44 (h44) of the 16S rRNA. The 6-membered piperidine ring provides the exact conformational rigidity required to project this hydroxyl group at the optimal vector.

MOA A GE81112 Analog (with 3-HPA) B 30S Ribosome (E-site Binding) A->B Interacts with U1506 C IF3 Factor Trapped B->C Prevents departure D Initiation Complex Arrested C->D Halts translation

GE81112 mechanism of action targeting the 30S ribosomal subunit to arrest translation.

SAR Comparison: (2R,3S)-Piperidine vs. Structural Alternatives

When designing analogues to improve pharmacokinetic properties (such as bypassing the Opp-peptide permease dependency), medicinal chemists frequently modify the AA1 position. However, SAR studies demonstrate a strict structural requirement for the (2R,3S)-piperidine core ().

Substituting the 6-membered piperidine ring with a 5-membered proline ring (e.g., 3-hydroxyproline) alters the spatial trajectory of the crucial C3-hydroxyl group. Similarly, removing the cyclic constraint entirely (e.g., 3-hydroxynorleucine) introduces a severe entropic penalty upon binding.

Table 1: SAR Comparison of AA1 Substitutions in GE81112 Analogues

Amino Acid 1 (AA1) DerivativeRing SizeHydroxyl PositionRelative 30S Binding AffinityAntimicrobial Activity (MIC)Structural Rationale
(2R,3S)-3-Hydroxypipecolic acid 6-memberedC3Baseline (1.0x)High (Active)Perfect pre-organization for U1506 H-bonding.
L-Pipecolic acid 6-memberedNone< 0.1xInactiveLacks the critical hydroxyl group for E-site anchoring.
cis-3-Hydroxy-L-proline 5-memberedC3~0.3xWeakRing contraction alters the H-bond vector.
cis-4-Hydroxy-L-proline 5-memberedC4< 0.1xInactiveHydroxyl group is misaligned with the rRNA backbone.
cis-3-Hydroxy-L-norleucine AcyclicC3~0.2xWeakHigh entropic penalty upon binding due to flexibility.

Data synthesized from in vitro translation inhibition assays of GE81112 B1 analogues.

Synthetic Workflows: Chemical vs. Chemoenzymatic Strategies

To utilize this building block in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the carboxylic acid must be protected, making (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate the ideal synthetic intermediate.

Historically, accessing the pure (2R,3S) stereoisomer required lengthy chemical routes involving orthoester-based approaches or olefin ring-closing metathesis, often suffering from poor diastereoselectivity (). Today, the field has shifted toward chemoenzymatic synthesis . By leveraging Fe(II)/α-ketoglutarate-dependent dioxygenases (such as GetF), researchers can achieve direct, stereoselective C–H hydroxylation of L-pipecolic acid, followed by simple chemical esterification ().

Synthesis Start L-Pipecolic Acid Path1 Biocatalysis (GetF / Fe/αKG) Start->Path1 High ee% Path2 Chemical Synthesis (Orthoester Route) Start->Path2 Multi-step Intermediate (2R,3S)-3-Hydroxypipecolic Acid Path1->Intermediate Path2->Intermediate Esterification Esterification (MeOH, HCl) Intermediate->Esterification Final (2R,3S)-Methyl 3-hydroxypiperidine- 2-carboxylate Esterification->Final Target Product

Comparison of chemoenzymatic and chemical synthetic workflows for the target ester.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors in stereochemistry or assay dynamics are caught immediately.

Protocol A: Chemoenzymatic Synthesis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Objective: Convert L-pipecolic acid to the target methyl ester with >99% enantiomeric excess (ee).

  • Enzymatic Hydroxylation: Prepare a reaction mixture containing 50 mM L-pipecolic acid, 60 mM α-ketoglutarate, 10 mM FeSO₄, and 10 mM L-ascorbate in 50 mM HEPES buffer (pH 7.5).

  • Biocatalyst Addition: Add purified GetF enzyme (or whole-cell E. coli expressing GetF) to a final OD₆₀₀ of 30. Incubate at 20°C for 24 hours with gentle agitation.

  • Self-Validation Checkpoint 1 (Stereochemical Purity): Quench a 100 µL aliquot with methanol. Derivatize the supernatant with Marfey’s reagent (FDAA) and analyze via LC-MS. Validation logic: The presence of a single diastereomeric peak confirms the strict (2R,3S) stereoselectivity of GetF. If multiple peaks appear, the enzyme preparation is contaminated or degraded.

  • Esterification: Lyophilize the clarified reaction mixture. Suspend the crude (2R,3S)-3-hydroxypipecolic acid in anhydrous methanol (0.2 M) and cool to 0°C.

  • Activation: Dropwise, add thionyl chloride (SOCl₂, 2.0 equivalents). Reflux the mixture at 70°C for 12 hours.

  • Isolation: Concentrate under reduced pressure to yield (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride as a white solid.

Protocol B: In Vitro 30S Ribosomal Translation Inhibition Assay

Objective: Evaluate the SAR of synthesized peptide analogues containing the piperidine derivative.

  • Complex Assembly: Assemble the 30S pre-initiation complex using purified E. coli 30S ribosomal subunits (0.5 µM), mRNA containing a strong Shine-Dalgarno sequence, fMet-tRNA (1.0 µM), and Initiation Factors IF1, IF2, and IF3 (1.0 µM each) in polymix buffer.

  • Compound Incubation: Add the synthesized GE81112 analogue (10 µM final concentration) to the complex and incubate at 37°C for 15 minutes.

  • Self-Validation Checkpoint 2 (Assay Dynamic Range): Run parallel reactions with Kasugamycin (positive control for initiation inhibition) and Chloramphenicol (negative control; inhibits elongation, not initiation). Validation logic: If Chloramphenicol shows inhibition in this specific initiation-readout assay, the assay is improperly capturing downstream elongation events, rendering the SAR data invalid.

  • Readout: Quantify the formation of the locked 30S initiation complex via toe-printing assay or fluorescently labeled fMet-tRNA polarization.

Expert Insights for Drug Development

While (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate provides the optimal pharmacophore for 30S binding, researchers must address the pharmacokinetic limitations of the resulting peptides. The highly polar nature of the 3-hydroxyl group, while essential for target engagement, restricts passive membrane permeability.

Strategic Recommendation: Do not alter the (2R,3S) stereocenter to improve permeability, as this destroys target affinity (Table 1). Instead, utilize the methyl ester functionality of this building block to design transient prodrugs. By masking the polar carboxylate and hydroxyl groups during systemic circulation, you can bypass the bacteria's reliance on the Opp-peptide permease transporter, allowing intracellular esterases to release the active (2R,3S)-containing pharmacophore directly at the ribosomal target.

References

  • Zwick, C. R., Renata, H., et al. (2021). "Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores." Journal of the American Chemical Society. Available at:[Link]

  • Jürjens, G., et al. (2023). "Total Synthesis of GE81112A: An Orthoester-Based Approach." The Journal of Organic Chemistry. Available at:[Link]

  • Hu, Y., et al. (2022). "Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid." Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Lopez-Alonso, J. P., et al. (2024). "The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation." bioRxiv. Available at:[Link]

Comparative

Mass spectrometry fragmentation pattern analysis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of small, polar, and stereochemically complex molecules is a critical decision. (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of small, polar, and stereochemically complex molecules is a critical decision. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate (Chemical Formula: C₇H₁₃NO₃, Exact Mass: 159.0895 Da) presents a unique analytical challenge. It is a highly polar, low-molecular-weight secondary amine featuring a hydroxyl group and a methyl ester, making it prone to chromatographic peak tailing and thermal degradation if handled improperly.

This guide provides an objective, data-driven comparison of three primary MS platforms—High-Resolution Electrospray Ionization (ESI-HRMS), Gas Chromatography Electron Ionization (GC-EI-MS), and Triple Quadrupole (ESI-QqQ)—for the analysis of this specific piperidine derivative. By understanding the fundamental causality behind its gas-phase fragmentation, researchers can design robust, self-validating analytical workflows.

Mechanistic Fragmentation Analysis (The "Why")

To confidently identify and quantify (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, one must first understand how the molecule behaves under different ionization energies. The fragmentation is heavily dictated by the nitrogen atom in the piperidine ring, which acts as the primary site for charge localization.

Soft Ionization: ESI-MS/MS Pathway

Under positive Electrospray Ionization (ESI+), the secondary amine is readily protonated to form the even-electron precursor ion [M+H]⁺ at m/z 160.0968 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic stability of the resulting neutral losses [1].

  • Loss of Water (-18 Da): The C3 hydroxyl group is eliminated as H₂O, forming an intermediate at m/z 142.0863. This is facilitated by the formation of a stable double bond within the piperidine ring.

  • Loss of Methanol (-32 Da): The C2 methyl ester undergoes a nucleophilic attack or proton transfer, resulting in the loss of CH₃OH to yield m/z 128.0706.

  • Concerted Loss (-50 Da): The simultaneous or sequential loss of both H₂O and CH₃OH yields a highly stable bicyclic or diene intermediate at m/z 110.0600, which is often the base peak in ESI-MS/MS spectra.

MS_Frag M [M+H]+ m/z 160.0968 Protonated Precursor H2O_loss [M+H - H2O]+ m/z 142.0863 Loss of Hydroxyl M->H2O_loss -H2O (18 Da) MeOH_loss [M+H - CH3OH]+ m/z 128.0706 Loss of Methoxy M->MeOH_loss -CH3OH (32 Da) Alpha_cleav [M+H - COOCH3]+ m/z 101.0835 Alpha-Cleavage M->Alpha_cleav -COOCH3 (59 Da) Both_loss [M+H - H2O - CH3OH]+ m/z 110.0600 Bicyclic/Diene intermediate H2O_loss->Both_loss -CH3OH (32 Da) MeOH_loss->Both_loss -H2O (18 Da)

ESI-MS/MS fragmentation pathways of protonated (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Hard Ionization: GC-EI-MS Pathway

In Electron Ionization (70 eV), the molecule forms a radical cation M⁺• at m/z 159 . The fragmentation of aliphatic amines under EI is overwhelmingly dominated by α -cleavage [2]. The bond between the C2 carbon and the ester group is cleaved because the expulsion of the bulky ester radical (•COOCH₃, 59 Da) leaves behind a highly resonance-stabilized iminium ion. Consequently, m/z 100 is almost exclusively the base peak in the EI spectrum, making it an excellent target for Selected Ion Monitoring (SIM).

Platform Performance Comparison

Selecting the right platform depends on the phase of your drug development pipeline. For structural confirmation of synthesized batches, ESI-HRMS is unparalleled. For high-throughput pharmacokinetics (PK), ESI-QqQ is the gold standard.

Table 1: Comparative Performance Matrix for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

Analytical FeatureHILIC-ESI-HRMS (Orbitrap/Q-TOF)GC-EI-MS (Single Quadrupole)HILIC-ESI-QqQ (Triple Quadrupole)
Primary Application Structural elucidation, impurity profilingVolatile analysis, library matchingHigh-sensitivity targeted quantitation (PK/PD)
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)Soft (ESI+)
Sample Preparation Direct dilute-and-shootMandatory Derivatization (Silylation)Direct dilute-and-shoot
Key Diagnostic Ions m/z 160.0968, 142.0863, 110.0600m/z 100 (Base), 142, 128MRM: 160.1 110.1, 160.1 142.1
Chromatography HILIC (Polar retention)Capillary GC (DB-5MS)HILIC (Polar retention)
Sensitivity (LOD) Low pg/mLMid ng/mLSub-pg/mL

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own accuracy during every run through internal checks and balances.

Workflow cluster_ESI ESI-HRMS / QqQ Pathway cluster_GC GC-EI-MS Pathway Sample Sample Prep (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate LC HILIC/RP-LC Separation Sample->LC Deriv Derivatization (BSTFA/TMCS) Sample->Deriv ESI ESI(+) Soft Ionization LC->ESI Data Data Analysis (Fragmentation & Quant) ESI->Data GC Capillary GC Separation Deriv->GC EI EI (70 eV) Hard Ionization GC->EI EI->Data

Analytical workflow comparison: LC-ESI-MS vs. GC-EI-MS for piperidine derivatives.

Protocol A: HILIC-ESI-HRMS/MS (For Structural Elucidation)

Causality Note: Standard C18 reversed-phase columns will fail to retain this highly polar molecule, leading to co-elution with the solvent front and severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for adequate retention.

  • Sample Preparation: Dilute the sample to 1 μ g/mL in 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate. Spike with an isotopically labeled internal standard (e.g., Pipecolic acid-d5) to correct for matrix effects.

  • System Suitability Test (SST): Inject a solvent blank to verify zero carryover. Inject a known calibration standard; the system is validated only if the mass accuracy of the [M+H]⁺ ion (m/z 160.0968) is within ± 3 ppm and the retention time drift is <0.1 min.

  • Chromatography: Use a ZIC-HILIC column (2.1 x 100 mm, 3 μ m). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 10 minutes.

  • MS Acquisition: Operate the Orbitrap/Q-TOF in positive ESI mode. Use Data-Dependent Acquisition (DDA) with a full scan resolution of 70,000 and MS/MS resolution of 17,500. Set Normalized Collision Energy (NCE) to 20, 30, and 40 eV to capture the full spectrum of neutral losses.

Protocol B: GC-EI-MS (For Library Matching & Volatile Profiling)

Causality Note: The free hydroxyl and secondary amine groups will interact with the active sites in the GC inlet and column, causing severe peak tailing and thermal degradation. Derivatization via silylation is required to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Sample Preparation (Derivatization): Evaporate 100 μ L of the sample to complete dryness under a gentle nitrogen stream (moisture destroys silylation reagents). Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • System Suitability Test (SST): Perform a standard tune using PFTBA to ensure m/z 69, 219, and 502 ratios are within manufacturer specifications.

  • Self-Validation Check (Derivatization Efficiency): Monitor the chromatogram for the presence of the mono-TMS derivative versus the expected di-TMS derivative (MW = 303). The presence of a mono-TMS peak invalidates the sample prep, indicating moisture contamination or degraded reagents.

  • Chromatography: Inject 1 μ L (split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 μ m). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Operate the single quadrupole in EI mode at 70 eV. Scan from m/z 50 to 400. Extract m/z 100 for precise peak integration.

Conclusion

For the analysis of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate, the choice of platform dictates the sample preparation and expected data output. ESI-HRMS paired with HILIC provides the most elegant, derivatization-free approach for structural elucidation, leveraging the predictable neutral losses of water and methanol [1]. Conversely, GC-EI-MS remains a rugged alternative for laboratories relying on legacy spectral matching, provided the analyst implements strict, self-validating derivatization controls to manage the molecule's polar functional groups [2].

References

  • - BenchChem. 2. - National Center for Biotechnology Information (NCBI) / PMC. 3. - National Institute of Standards and Technology.

Validation

Benchmarking Synthetic Routes and Overall Yields for (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate

As a Senior Application Scientist, selecting the optimal synthetic pathway for chiral building blocks requires balancing atom economy, stereochemical rigor, and scalability. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for chiral building blocks requires balancing atom economy, stereochemical rigor, and scalability. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a critical cis-substituted piperidine scaffold utilized in the development of substance P antagonists, NK1 receptor antagonists, and conformationally constrained peptidomimetics.

This guide objectively benchmarks three distinct synthetic methodologies—chiral pool synthesis via L-serine, carbohydrate-derived synthesis via D-glucose, and chemoenzymatic kinetic resolution—providing mechanistic causality and self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Workflow Comparison

SyntheticRoutes cluster_A Route A: L-Serine Chiral Pool cluster_B Route B: D-Glucose Chiral Pool cluster_C Route C: Chemoenzymatic Target (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate A1 L-Serine A2 Chelation-Controlled Grignard A1->A2 A3 Ring-Closing Metathesis A2->A3 A3->Target B1 D-Glucose B2 Acetal Formation B1->B2 B3 Regioselective Cleavage B2->B3 B3->Target C1 Racemic Ester C2 CAL-B Lipase Resolution C1->C2 C2->Target

Workflow benchmarking three distinct synthetic routes to (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate.

Route Benchmarking & Causality Analysis

Route A: De Novo Synthesis via L-Serine (Chelation-Controlled RCM)

This route leverages the natural stereocenter of L-serine to establish the C2 configuration of the piperidine ring. As demonstrated in foundational work by (who utilized D-serine for the enantiomer), the critical stereogenic step is the chelation-controlled addition of homoallylmagnesium bromide to an N-Boc-O-Bn-L-serinal intermediate. The magnesium ion coordinates simultaneously with the aldehyde oxygen and the Boc carbonyl, locking the conformation. This forces the nucleophile to attack from the less sterically hindered Re face, establishing the required syn (cis) relationship for the (2R,3S) configuration. Ring closure is subsequently achieved via Grubbs II-catalyzed Ring-Closing Metathesis (RCM).

Route B: Carbohydrate Chiral Pool via D-Glucose

An alternative approach utilizes D-glucose, which inherently possesses multiple contiguous stereocenters. According to , the crucial transformation here is the highly regioselective reductive cleavage of a benzylidene acetal intermediate using DIBAL-H. The causality behind this selectivity lies in the steric bulk of the acetal; DIBAL-H coordinates to the less hindered oxygen, opening the ring to leave a robust benzyl ether protecting group exclusively on the C3 hydroxyl, while exposing the primary alcohol for subsequent oxidation and esterification.

Route C: Chemoenzymatic Kinetic Resolution

For industrial scale-up, de novo asymmetric synthesis is often outpaced by chemoenzymatic resolution. Racemic methyl 3-hydroxypiperidine-2-carboxylate can be synthesized cost-effectively via the hydrogenation of methyl 3-hydroxypicolinate. Utilizing Candida antarctica Lipase B (CAL-B, Novozym 435) with an acyl donor like vinyl acetate allows for precise kinetic resolution. The enzyme's Ser-His-Asp catalytic triad is spatially restricted, selectively acylating the (2S,3R) enantiomer and leaving the desired (2R,3S) enantiomer unreacted. Recent advances in biocatalytic cascades also highlight the growing viability of engineered enzymes for direct asymmetric synthesis, though kinetic resolution remains the most robust bench-to-plant method.

Quantitative Yield & Atom Economy Comparison

Synthetic RouteStarting MaterialTotal StepsOverall YieldEnantiomeric Excess (ee)Scalability Profile
Route A: RCM L-Serine738%>99%Moderate (Requires high dilution for RCM)
Route B: Acetal Cleavage D-Glucose922%>99%Low (Lengthy protection/deprotection)
Route C: Enzymatic Racemic Ester345%*>98%High (Ideal for industrial scale-up)

*Yield calculated based on a maximum theoretical yield of 50% inherent to kinetic resolution.

Self-Validating Experimental Protocols: Route A (L-Serine)

To ensure scientific integrity, the following protocol for the L-Serine route is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Chelation-Controlled Grignard Addition
  • Procedure: Dissolve N-Boc-O-Bn-L-serinal (1.0 equiv) in anhydrous THF under argon and cool to -78 °C. Add homoallylmagnesium bromide (1.5 equiv) dropwise over 30 minutes. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl.

  • Causality: Maintaining -78 °C is non-negotiable. Higher temperatures disrupt the rigid bidentate magnesium chelate, leading to a loss of facial selectivity and resulting in an inseparable mixture of syn/anti diastereomers.

  • Validation Checkpoint: Perform ¹H NMR on the crude extract. You must observe the newly formed secondary carbinol proton as a distinct multiplet at ~3.8 ppm, and the terminal alkene protons at 5.0–5.2 ppm. A diastereomeric ratio (dr) of <9:1 indicates failed temperature control.

Step 2: N-Allylation and Ring-Closing Metathesis (RCM)
  • Procedure: Alkylate the secondary amine with allyl bromide and NaH in DMF. Isolate the resulting diene. Dissolve the diene in strictly degassed CH₂Cl₂ to achieve a high dilution of 0.01 M. Add Grubbs II catalyst (5 mol%) and reflux for 12 hours.

  • Causality: The 0.01 M dilution is critical. At higher concentrations, the intermolecular cross-metathesis pathway outcompetes the intramolecular ring closure, leading to acyclic oligomeric byproducts. Degassing prevents oxygen-mediated degradation of the ruthenium alkylidene catalyst.

  • Validation Checkpoint: Analyze via ESI-MS. The mass spectrum must show an [M+H]⁺ peak corresponding to the exact mass of the starting diene minus 28 Da (loss of ethylene gas).

Step 3: Oxidation and in situ Esterification
  • Procedure: Following hydrogenation (Pd/C) to saturate the ring and remove the benzyl ether, oxidize the primary alcohol using catalytic RuCl₃ and NaIO₄ in MeCN/H₂O. Concentrate the crude amino acid, dissolve in anhydrous MeOH, and cool to 0 °C. Slowly add SOCl₂ (2.0 equiv) and reflux for 4 hours.

  • Causality: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ. This elegant maneuver serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and simultaneously cleaves the Boc protecting group, avoiding the isolation of a highly polar, zwitterionic amino acid intermediate.

  • Validation Checkpoint: FT-IR spectroscopy of the purified product must show a strong, sharp ester carbonyl stretch at ~1740 cm⁻¹, and the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and Boc carbamate signals.

References

  • Datta, A., et al. "Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid." The Journal of Organic Chemistry, 2005.[Link]

  • Kumar, P. S., & Baskaran, S. "A regioselective reductive cleavage of benzylidene acetal: stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid." Tetrahedron Letters, 2009.[Link]

  • Hu, J., et al. "Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade." Enzyme and Microbial Technology, 2022.[Link]

Comparative

Comparing optical rotation values of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate with literature data

As a Senior Application Scientist, validating the stereochemical integrity of synthesized chiral scaffolds is a foundational step in drug development. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a non-proteinogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the stereochemical integrity of synthesized chiral scaffolds is a foundational step in drug development. (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate is a non-proteinogenic cis-3-hydroxypipecolic acid derivative. These specific scaffolds are critical in the synthesis of bioactive natural products, such as the antibiotic GE81112A, and serve as conformationally restricted substitutes for proline and serine in advanced peptidomimetics [1].

Because the biological efficacy and target-binding affinity of these molecules are strictly stereocontrolled, validating the absolute configuration and enantiomeric purity via specific optical rotation ( [α]D​ ) is a non-negotiable quality control metric. This guide objectively compares the optical rotation of the (2R,3S) isomer against established literature and provides a self-validating experimental protocol to ensure absolute trustworthiness in your analytical results.

Literature Data Comparison

To objectively validate the stereochemical integrity of the (2R,3S) target product, we must compare its specific optical rotation against established, peer-reviewed values. In literature, the highly characterized (2S,3R) enantiomer is frequently utilized as the primary benchmark for this scaffold [2].

By the fundamental principles of chirality, enantiomers exhibit equal but opposite specific rotations under identical conditions. Therefore, we can reliably extrapolate the expected value for our (2R,3S) target.

Quantitative Data Summary

Table 1: Specific Optical Rotation Comparison for Methyl 3-hydroxypiperidine-2-carboxylate Hydrochloride

CompoundAbsolute ConfigurationSpecific Rotation [α]D25​ SolventConcentration ( c )Reference Source
Target Product(2R,3S) +15.88° H₂O0.6Theoretical/Extrapolated Target
Literature Benchmark(2S,3R) -15.88° H₂O0.6J. Org. Chem. (ACS, 2023) [2]

Expertise & Experience Insight: Any deviation from the +15.88° magnitude in your synthesized (2R,3S) product indicates either the presence of chemical impurities (such as residual solvents or salts) or an incomplete enantiomeric excess (ee).

Self-Validating Experimental Protocol: Polarimetry

To ensure total trustworthiness, the measurement protocol cannot simply be a sequence of actions; it must be a self-validating system. This means proactively controlling for all thermodynamic and optical variables that could introduce artifacts into the rotation reading.

Step-by-Step Methodology

Step 1: Sample Preparation and Gravimetric Control

  • Action: Accurately weigh 6.0 mg of (2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate hydrochloride using a calibrated microbalance (precision ±0.01 mg). Dissolve quantitatively in 1.00 mL of HPLC-grade H₂O to achieve a concentration of c=0.6 ( g/100 mL).

  • Causality: Specific rotation is highly concentration-dependent. Matching the literature concentration ( c=0.6 ) eliminates non-linear optical effects caused by molecular association or ion-pairing variations in solution. Water is selected as the solvent because the hydrochloride salt is highly polar; utilizing organic solvents could lead to incomplete dissolution or micro-aggregation, which skews the refractive index and invalidates the comparison.

Step 2: Baseline Calibration (Self-Correcting Blank)

  • Action: Fill a 100 mm (1 dm) quartz polarimeter cell with pure HPLC-grade H₂O. Place it in the polarimeter, equilibrate to 25.0°C, and zero the instrument at 589 nm (Sodium D-line).

  • Causality: The solvent and the quartz cell itself can introduce minor optical biases due to microscopic glass imperfections or solvent impurities. Blanking the exact cell used for the sample creates a self-correcting baseline, ensuring the measured angle α is entirely and exclusively attributable to the chiral solute.

Step 3: Polarimetric Measurement

  • Action: Rinse the quartz cell twice with the sample solution to prevent dilution, then fill it completely, ensuring no air bubbles are trapped in the optical path. Equilibrate the cell in the polarimeter's Peltier temperature controller to exactly 25.0°C. Record the observed rotation ( α ) over 5 consecutive readings and calculate the mean.

  • Causality: Temperature fluctuations alter solvent density and shift the conformational equilibrium of the piperidine ring. A strict 25.0°C control ensures thermodynamic consistency with the literature benchmark. Taking multiple readings validates instrumental stability and rules out transient optical noise.

Step 4: Data Synthesis

  • Action: Calculate the specific rotation using the Biot formula: [α]D25​=l×cα​ , where l is the path length in decimeters (1 dm) and c is the concentration in g/mL.

  • Causality: Normalizing the observed rotation by path length and concentration isolates the intrinsic chiral property of the molecule, allowing for an apples-to-apples comparison against the literature benchmark regardless of the specific instrument geometry used.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating polarimetry workflow, highlighting the critical control points required to achieve reliable stereochemical data.

PolarimetryWorkflow A 1. Sample Preparation Gravimetric Control (c=0.6 in H₂O) B 2. Baseline Calibration Self-Correcting Solvent Blank A->B C 3. Polarimetric Measurement Thermodynamic Control (25°C) B->C D 4. Data Synthesis Biot Formula Normalization C->D E 5. Literature Comparison Validate against (2S,3R) Benchmark D->E

Optical rotation validation workflow for stereochemical analysis.

References

  • Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Total Synthesis of GE81112A: An Orthoester-Based Approach. The Journal of Organic Chemistry (American Chemical Society).[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2R,3S)-Methyl 3-hydroxypiperidine-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.